Product packaging for 2-(Propan-2-yl)cyclobutan-1-one(Cat. No.:CAS No. 27608-63-5)

2-(Propan-2-yl)cyclobutan-1-one

Cat. No.: B2429950
CAS No.: 27608-63-5
M. Wt: 112.172
InChI Key: SHZQRYVAUCNNAV-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)cyclobutan-1-one is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.172. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B2429950 2-(Propan-2-yl)cyclobutan-1-one CAS No. 27608-63-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylcyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-5(2)6-3-4-7(6)8/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZQRYVAUCNNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Propan-2-yl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted chemical properties, spectroscopic characteristics, and reactive nature of 2-(Propan-2-yl)cyclobutan-1-one. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of organic chemistry and analogous data from related 2-alkylcyclobutanones to provide a robust predictive profile.

Chemical Identity and Physical Properties

This compound, also known as 2-isopropylcyclobutanone, is a substituted cyclic ketone. Its core structure consists of a four-membered cyclobutane ring with a ketone functional group and an isopropyl substituent at the alpha-position.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
IUPAC Name This compound
Synonyms 2-isopropylcyclobutanone
CAS Number Not assigned
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
Appearance Colorless liquid (predicted)
Boiling Point 160-170 °C (estimated)
Density ~0.9 g/mL (estimated)
Solubility Soluble in organic solvents; sparingly soluble in water.

Spectroscopic Profile

The structural features of this compound are expected to give rise to characteristic spectroscopic signatures.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - Multiplet (~3.0-3.2 ppm) for the methine proton on the cyclobutane ring adjacent to the carbonyl and isopropyl group. - Multiplets (~1.8-2.5 ppm) for the remaining cyclobutane protons. - Septet (~2.0-2.3 ppm) for the isopropyl methine proton. - Doublet (~0.9-1.1 ppm) for the two methyl groups of the isopropyl substituent.
¹³C NMR - Carbonyl carbon (~208-215 ppm). - Methine carbon of the cyclobutane ring attached to the isopropyl group (~50-55 ppm). - Other cyclobutane carbons (~20-40 ppm). - Isopropyl methine carbon (~30-35 ppm). - Isopropyl methyl carbons (~18-22 ppm).
Infrared (IR) - Strong C=O stretch characteristic of a cyclobutanone (~1780-1790 cm⁻¹).[1][2][3] - C-H stretching and bending vibrations for the alkyl groups.
Mass Spectrometry (EI) - Molecular ion peak (M⁺) at m/z = 112. - Fragmentation pattern likely involving loss of the isopropyl group (m/z = 69) and cleavage of the cyclobutane ring.

Chemical Reactivity and Stability

Cyclobutanones are known to be more reactive than their larger ring counterparts, such as cyclopentanone and cyclohexanone, primarily due to significant ring strain.[4] This heightened reactivity makes them valuable intermediates in organic synthesis.

Key Reactivity Points:

  • Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack. Due to ring strain, this reaction is often more facile than in less strained ketones.[4]

  • Enolate Formation: The presence of alpha-hydrogens allows for the formation of an enolate under basic conditions, which can then participate in various alkylation and condensation reactions.

  • Ring Strain: The internal bond angles of the cyclobutane ring are compressed to approximately 90° from the ideal 109.5° for sp³ hybridized carbons, leading to considerable angle strain.[4]

  • Thermal Decomposition: At elevated temperatures, cyclobutanone can undergo decomposition. For instance, the parent cyclobutanone decomposes to ethylene and ketene at around 350 °C.[5]

  • Ring Expansion and Rearrangement: Cyclobutanone derivatives can undergo ring expansion reactions under various conditions, providing access to larger ring systems.

Experimental Protocols

Synthesis of 2-Alkylcyclobutanones

A common and efficient route for the synthesis of 2-substituted cyclobutanones involves the alkylation of a cyclobutanone imine or hydrazone, followed by hydrolysis.[6]

Experimental Workflow: Synthesis of a 2-Alkylcyclobutanone

A Cyclobutanone B Formation of Imine/Hydrazone A->B  Primary Amine or Hydrazine C Alkylation with Alkyl Halide B->C  Strong Base (e.g., LDA) D Hydrolysis C->D  Aqueous Acid E Purification (e.g., Chromatography) D->E F 2-Alkylcyclobutanone E->F

Caption: General synthetic workflow for 2-alkylcyclobutanones.

Protocol:

  • Imine/Hydrazone Formation: Cyclobutanone is reacted with a primary amine (e.g., isopropylamine) or a hydrazine (e.g., N,N-dimethylhydrazine) in a suitable solvent to form the corresponding imine or hydrazone.

  • Alkylation: The imine or hydrazone is then deprotonated at the alpha-position using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C). The resulting anion is then quenched with an appropriate alkyl halide (e.g., 2-bromopropane for the synthesis of this compound).

  • Hydrolysis: The alkylated imine or hydrazone is hydrolyzed using an aqueous acid (e.g., oxalic acid or hydrochloric acid) to yield the 2-alkylcyclobutanone.[6]

  • Purification: The crude product is purified using standard techniques such as flash column chromatography.

Characterization

The synthesized compound would be characterized using a suite of spectroscopic and analytical techniques.

Experimental Workflow: Characterization of a Synthesized Compound

A Purified Compound B NMR Spectroscopy (¹H, ¹³C) A->B C Infrared Spectroscopy A->C D Mass Spectrometry A->D E Structural Confirmation B->E C->E D->E

Caption: Standard workflow for chemical structure confirmation.

Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to determine the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, most notably the carbonyl group of the cyclobutanone.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its fragmentation patterns, which can aid in structural elucidation.

Logical Relationships in Chemical Analysis

The process of identifying and characterizing a chemical compound like this compound follows a logical progression from initial synthesis to final structural confirmation.

Diagram: Logical Flow of Chemical Analysis

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR IR IR Purification->IR MS MS Purification->MS Data_Interpretation Data_Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structure_Confirmation Data_Interpretation->Structure_Confirmation

Caption: Logical progression from synthesis to structural analysis.

This guide provides a foundational understanding of the anticipated chemical properties and behavior of this compound, based on the established chemistry of related compounds. This information can serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Spectroscopic Profile of 2-(Propan-2-yl)cyclobutan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(Propan-2-yl)cyclobutan-1-one. Due to the limited availability of published experimental data for this specific compound, this guide combines theoretical predictions and data from analogous structures to offer a detailed analysis. It includes predicted data for Infrared (IR) Spectroscopy, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are also provided. This document aims to serve as a valuable resource for the identification and characterization of this compound in a research and development setting.

Introduction

This compound, also known as 2-isopropylcyclobutanone, is a ketone derivative of cyclobutane. The cyclobutane motif is a key structural element in numerous biologically active molecules and natural products. A thorough understanding of the spectroscopic properties of substituted cyclobutanones is therefore crucial for their synthesis, identification, and the development of novel chemical entities. This guide presents a detailed spectroscopic profile of this compound to aid researchers in its characterization.

Predicted Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch. The four-membered ring strain slightly increases the frequency of this vibration compared to acyclic ketones.

Functional GroupPredicted Absorption (cm⁻¹)IntensityNotes
C=O (Ketone)~1785StrongHigher frequency due to ring strain.
C-H (Aliphatic)2850-3000Medium-StrongStretching vibrations of CH, CH₂, and CH₃ groups.
C-H (Bend)1370-1465MediumBending vibrations of CH, CH₂, and CH₃ groups.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide information on the number of different proton environments and their connectivity. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the geometry of the cyclobutane ring.

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegrationNotes
CH (α to C=O)2.5 - 3.0m1HDeshielded by the carbonyl group.
CH₂ (β to C=O)1.8 - 2.4m2H
CH₂ (γ to C=O)1.6 - 2.2m2H
CH (isopropyl)1.9 - 2.5m1H
CH₃ (isopropyl)0.9 - 1.2d6HDoublet due to coupling with the isopropyl CH.

m = multiplet, d = doublet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon is expected to have the largest chemical shift.

CarbonPredicted Chemical Shift (ppm)
C=O205 - 220
CH (α to C=O)50 - 65
CH₂ (β to C=O)20 - 35
CH₂ (γ to C=O)15 - 30
CH (isopropyl)25 - 40
CH₃ (isopropyl)15 - 25
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound (C₇H₁₂O, Molecular Weight: 112.17 g/mol ) is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

m/zPredicted FragmentNotes
112[C₇H₁₂O]⁺Molecular ion (M⁺).
84[M - CO]⁺Loss of carbon monoxide.
69[M - C₃H₇]⁺Loss of the isopropyl group (α-cleavage).
43[C₃H₇]⁺Isopropyl cation.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid ketone like this compound.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or Neat Liquid Film

  • Sample Preparation:

    • ATR: Place a single drop of the neat liquid sample directly onto the ATR crystal.

    • Neat Liquid Film: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition:

    • Place the ATR accessory or the salt plates in the sample compartment of the FTIR spectrometer.

    • Acquire a background spectrum of the empty cell or clean ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Perform baseline correction and peak picking to identify the absorption maxima.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR in a Deuterated Solvent

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the solvent or TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

    • The sample is vaporized and separated on the GC column.

    • The separated components enter the mass spectrometer.

    • Ionization is typically performed using a standard electron energy of 70 eV.

    • The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu).

  • Data Processing:

    • The total ion chromatogram (TIC) is generated, showing the separated components.

    • The mass spectrum for the peak corresponding to this compound is extracted.

    • Identify the molecular ion peak and analyze the fragmentation pattern.

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample This compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups (C=O) IR->IR_Data NMR_Data Connectivity & Proton/Carbon Environments NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Structural Confirmation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound based on theoretical predictions and data from analogous compounds. The provided data tables and experimental protocols offer a practical framework for researchers involved in the synthesis and characterization of this and related molecules. As experimental data becomes available, this guide can be updated to provide an even more accurate and comprehensive resource for the scientific community.

An In-depth Technical Guide to the Infrared Spectrum of 2-(Propan-2-yl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2-(propan-2-yl)cyclobutan-1-one. The information contained herein is intended to support researchers, scientists, and professionals in the field of drug development in understanding the vibrational characteristics of this molecule, aiding in its identification, characterization, and quality control. This document summarizes expected vibrational frequencies, outlines detailed experimental protocols for spectral acquisition, and provides a visual representation of the analytical workflow.

Data Presentation: Predicted Infrared Absorption Data

The following table summarizes the predicted infrared absorption bands for this compound. These predictions are based on the characteristic vibrational frequencies of its constituent functional groups: the cyclobutanone ring and the isopropyl substituent. The high frequency of the carbonyl stretch is a hallmark of the strained four-membered ring system.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityNotes
C=O Stretch ~1785Strong, SharpThe high wavenumber is characteristic of the ring strain in cyclobutanone systems.[1][2][3] Conjugation or substitution can slightly alter this frequency.
C-H Stretch (Aliphatic) 2975 - 2870Medium to StrongThis region includes symmetric and asymmetric stretching of the C-H bonds in the cyclobutane ring's CH₂ groups, the isopropyl group's CH, and the terminal CH₃ groups.[4][5]
CH₂ Scissoring (Cyclobutane) ~1465MediumBending vibration of the methylene groups within the cyclobutane ring.
CH₃ Asymmetric Bending (Isopropyl) ~1470MediumAsymmetric deformation of the methyl groups in the isopropyl substituent.
CH₃ Symmetric Bending (Isopropyl Umbrella) ~1385 and ~1370MediumThe presence of two bands in this region is characteristic of an isopropyl group, often appearing as a "doublet."
C-C Stretch and Skeletal Vibrations Fingerprint Region (<1300)Weak to MediumThis complex region contains various C-C stretching and bending vibrations of the cyclobutane ring and the isopropyl group, which are unique to the molecule's overall structure. Specific assignments in this region are challenging without an experimental spectrum or detailed calculations.

Experimental Protocols

The acquisition of a high-quality infrared spectrum of this compound can be achieved through several standard methods, depending on the physical state of the sample. As this compound is expected to be a liquid at room temperature, the neat liquid sampling method is most appropriate. For solid samples or for obtaining a spectrum in a solid matrix, the KBr pellet or Attenuated Total Reflectance (ATR) methods are recommended.

Method 1: Neat Liquid Infrared Spectroscopy

This is the most direct method for obtaining the IR spectrum of a pure liquid sample.

Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Two polished salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • Volatile solvent for cleaning (e.g., acetone or isopropanol)

  • Kimwipes

  • Sample of this compound

Procedure:

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and clean. Run a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Preparation: Place one to two drops of the neat liquid sample onto the center of one salt plate using a clean Pasteur pipette.

  • Assembly: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates. Avoid introducing air bubbles.

  • Spectral Acquisition: Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.

  • Data Collection: Acquire the infrared spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a volatile solvent and a Kimwipe. Store the plates in a desiccator to prevent fogging from atmospheric moisture.

Method 2: Attenuated Total Reflectance (ATR) Infrared Spectroscopy

ATR-FTIR is a versatile technique suitable for both liquid and solid samples, requiring minimal sample preparation.

Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample of this compound

  • Solvent for cleaning (e.g., isopropanol)

  • Soft, non-abrasive wipes

Procedure:

  • Background Spectrum: With the clean and empty ATR crystal, run a background scan.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.

  • Pressure Application (for solids/viscous liquids): If using a solid sample, a pressure arm is lowered to ensure good contact between the sample and the crystal. For a low-viscosity liquid, this may not be necessary.

  • Data Collection: Acquire the infrared spectrum.

  • Cleaning: Clean the ATR crystal surface thoroughly with an appropriate solvent and a soft wipe.

Method 3: Potassium Bromide (KBr) Pellet Method (for solid samples)

Should the compound be a solid or if dispersion in a solid matrix is desired, the KBr pellet method can be employed.

Materials:

  • Spectroscopic grade potassium bromide (KBr), thoroughly dried

  • Mortar and pestle (agate or mullite)

  • Pellet press and die

  • Vacuum pump

  • Sample of this compound

Procedure:

  • Sample Mixture: In an agate mortar, grind a small amount of the solid sample (approximately 1-2 mg) with about 100-200 mg of dry KBr powder. The mixture should be ground to a fine, uniform powder to minimize light scattering.[4][6][7][8]

  • Pellet Formation: Transfer the powder mixture to a pellet die. Place the die under vacuum to remove trapped air and then apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[7]

  • Spectral Acquisition: Remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Collection: Acquire the infrared spectrum.

Mandatory Visualization

The following diagram illustrates the generalized experimental workflow for obtaining an infrared spectrum of an organic compound using the KBr pellet method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis sample Weigh Sample (1-2 mg) grind Grind Sample and KBr in Mortar sample->grind kbr Weigh Dry KBr (100-200 mg) kbr->grind pellet_press Transfer to Pellet Die and Apply Pressure grind->pellet_press load_sample Place KBr Pellet in Spectrometer pellet_press->load_sample Transparent Pellet background Run Background Spectrum acquire Acquire IR Spectrum (16-32 scans) background->acquire load_sample->acquire process Process and Analyze Spectrum acquire->process

Caption: Experimental workflow for IR analysis via the KBr pellet method.

References

Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of 2-(Propan-2-yl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry of 2-(Propan-2-yl)cyclobutan-1-one, a compound of interest in synthetic chemistry and potential pharmaceutical development. Understanding the fragmentation behavior of this molecule under mass spectrometric conditions is paramount for its unambiguous identification, characterization, and quality control in various research and development settings. This document outlines the expected fragmentation pathways, presents a detailed experimental protocol for its analysis, and visualizes the key processes for enhanced comprehension.

Predicted Mass Spectrum Data

While a publicly available mass spectrum for this compound is not readily accessible, based on the established principles of mass spectrometry and the known fragmentation patterns of ketones and cyclobutane derivatives, a predictive summary of the key mass-to-charge ratios (m/z) and their corresponding fragments can be compiled.[1][2][3][4] The molecular weight of this compound (C₇H₁₂O) is 112.17 g/mol . The expected quantitative data from an electron ionization (EI) mass spectrum is presented in Table 1.

m/zPredicted Fragment IonProposed StructureRelative Abundance
112[M]⁺• (Molecular Ion)C₇H₁₂O⁺•Low
97[M - CH₃]⁺C₆H₉O⁺Moderate
84[M - C₂H₄]⁺• (from McLafferty-type rearrangement)C₅H₈O⁺•Moderate to High
70[C₄H₅O]⁺ (from cleavage of isopropyl group)C₄H₅O⁺High (Potential Base Peak)
69[C₅H₉]⁺ (from loss of CO and H)C₅H₉⁺Moderate
55[C₄H₇]⁺ or [C₃H₃O]⁺C₄H₇⁺ or C₃H₃O⁺High
43[C₃H₇]⁺ (Isopropyl cation)(CH₃)₂CH⁺High (Potential Base Peak)
42[C₃H₆]⁺• (Propene radical cation)CH₂=CHCH₃⁺•High
27[C₂H₃]⁺CH₂=CH⁺Moderate

Table 1: Predicted Quantitative Mass Spectrometry Data for this compound. The relative abundances are predictions based on the expected stability of the fragment ions. The base peak is anticipated to be one of the highly stable carbocations or acylium ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines a standard procedure for acquiring the mass spectrum of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a (5%-phenyl)-methylpolysiloxane stationary phase).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 250°C.

    • Final hold: Hold at 250°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 25 to 200.

  • Scan Rate: 2 scans/second.

  • Detector: Electron multiplier.

4. Data Acquisition and Analysis:

  • Acquire the data using the instrument's software.

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum from the apex of the chromatographic peak.

  • Analyze the fragmentation pattern and compare it to the predicted data and spectral libraries (e.g., NIST).

Visualization of Key Processes

To facilitate a deeper understanding of the molecular fragmentation and the experimental workflow, the following diagrams are provided in the DOT language.

fragmentation_pathway M [C7H12O]+• (m/z 112) Molecular Ion F97 [C6H9O]+ (m/z 97) M->F97 - •CH3 F84 [C5H8O]+• (m/z 84) M->F84 - C2H4 F70 [C4H5O]+ (m/z 70) M->F70 - C3H7• F43 [C3H7]+ (m/z 43) M->F43 α-cleavage F69 [C5H9]+ (m/z 69) F97->F69 - CO F55 [C4H7]+ / [C3H3O]+ (m/z 55) F84->F55 - C2H5• F42 [C3H6]+• (m/z 42) F70->F42 - CO

Caption: Predicted fragmentation pathway of this compound in EI-MS.

experimental_workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing SamplePrep Sample Preparation (1 mg/mL in Dichloromethane) Injection GC Injection SamplePrep->Injection GC Gas Chromatography (Separation) Injection->GC Ionization Electron Ionization (70 eV) GC->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detection Detection (Electron Multiplier) MassAnalyzer->Detection DataAcq Data Acquisition Detection->DataAcq SpectrumExt Spectrum Extraction DataAcq->SpectrumExt Analysis Fragmentation Analysis SpectrumExt->Analysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound, guided by the principles of fragmentation for ketones and cyclic compounds, allows for its confident identification. The predicted fragmentation pattern, characterized by key ions at m/z 97, 84, 70, 55, and 43, provides a unique fingerprint for this molecule. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality mass spectra. The visualizations of the fragmentation pathways and experimental workflow serve as valuable tools for both educational and practical purposes in the fields of analytical chemistry and drug development.

References

Navigating the Reactivity and Stability of 2-(Propan-2-yl)cyclobutan-1-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the reactivity and stability of 2-(Propan-2-yl)cyclobutan-1-one is limited in publicly available scientific literature. This guide provides an in-depth analysis based on the established principles of cyclobutanone chemistry, data from analogous 2-alkyl-substituted cyclobutanones, and computational studies. The information herein serves as a predictive framework and a guide for experimental design.

Introduction

Cyclobutanone and its derivatives are versatile intermediates in organic synthesis, prized for the inherent ring strain that can be harnessed for various chemical transformations.[1][2][3] The presence of an alkyl substituent at the C2 position, as in this compound, introduces steric and electronic effects that modulate its reactivity and stability. This technical guide explores these characteristics, providing a foundational understanding for researchers in synthetic chemistry and drug development.

Molecular Structure and Stability

The four-membered ring of cyclobutanone is not planar, adopting a puckered conformation to alleviate some torsional strain.[4] However, significant angle strain remains due to the deviation of C-C-C bond angles from the ideal 109.5° for sp³ hybridized carbons.[3][5][6][7] The total ring strain in cyclobutane is approximately 110 kJ/mol.[4]

The stability of substituted cyclobutanones has been investigated through computational studies. These studies indicate that the nature of the substituent significantly influences the stability of the keto and enol forms.

Keto-Enol Tautomerism

Like other ketones, this compound can exist in equilibrium with its enol tautomer. Theoretical calculations on substituted cyclobutanones suggest that the keto form is generally more stable.[8] The presence of electron-releasing groups, such as alkyl groups, tends to stabilize the cyclobutanone ring.[8]

Table 1: Calculated Heats of Formation for Substituted Cyclobutanones and their Enols

Substituent (X)Keto Form (kcal/mol)Enol Form (kcal/mol)
H-25.5-15.2
NH₂ (electron-releasing)-35.1-26.3
OH (electron-releasing)-62.4-55.1
F (electron-releasing)-70.1-63.2
CN (weakly electron-releasing)-24.9-15.8
CF₃ (electron-withdrawing)-185.2-193.4
NO₂ (electron-withdrawing)-30.7-32.1

Source: Adapted from MINDO-Forces calculations.[8]

This data suggests that the isopropyl group in this compound, being an electron-donating group, would contribute to the stabilization of the ketone form.

Reactivity

The reactivity of this compound is governed by the electrophilic carbonyl carbon and the acidic α-protons, all influenced by the strained four-membered ring.

Reactions at the Carbonyl Group

The carbonyl group is susceptible to nucleophilic attack. Due to the steric hindrance imposed by the isopropyl group, nucleophiles will preferentially attack from the face opposite to the substituent.

Reactions involving the α-Carbon

The protons on the carbon adjacent to the carbonyl group (α-carbon) are acidic and can be removed by a base to form an enolate. The formation of the enolate is a key step in many reactions of cyclobutanones.

Enolate_Formation cluster_0 Enolate Formation ketone This compound enolate Enolate Intermediate ketone->enolate Deprotonation base Base base->enolate protonated_base Protonated Base enolate->protonated_base

Enolate formation from this compound.

This enolate can then react with various electrophiles, leading to α-functionalization. Examples include:

  • Aldol Reactions: The enolate can react with aldehydes in an aldol reaction to form β-hydroxy cyclobutanones.[1]

  • Michael Additions: The enolate can undergo conjugate addition to α,β-unsaturated compounds.[1]

  • Alkylation: Reaction of the enolate with alkyl halides allows for the introduction of further substituents at the α-position.[1]

Enolate_Reactions cluster_reactions Reactions of the Enolate cluster_products Products Enolate Enolate of 2-isopropylcyclobutanone Aldol_Product β-Hydroxy Cyclobutanone Enolate->Aldol_Product Aldol Reaction Michael_Adduct Michael Adduct Enolate->Michael_Adduct Michael Addition Alkylated_Product α-Alkylated Cyclobutanone Enolate->Alkylated_Product Alkylation Aldehyde Aldehyde (R-CHO) Michael_Acceptor Michael Acceptor (e.g., α,β-unsaturated ketone) Alkyl_Halide Alkyl Halide (R'-X)

Key reactions involving the enolate intermediate.
Ring Opening and Ring Expansion Reactions

The inherent strain in the cyclobutanone ring makes it susceptible to ring-opening and ring-expansion reactions, often under thermal or photochemical conditions.

  • Thermal Decomposition: Upon heating, cyclobutanone can decompose to form ethylene and ketene.[9] The presence of an alkyl substituent may influence the decomposition pathway and temperature.

  • Photochemical Ring Expansion: Irradiation of cyclobutanones in the presence of a nucleophilic solvent like methanol can lead to a ring-expansion reaction, forming a five-membered ring, such as a 2-alkoxytetrahydrofuran derivative.[10] This reaction is believed to proceed through an oxacarbene intermediate.

Photochemical_Ring_Expansion cluster_workflow Photochemical Ring Expansion Workflow A 2-Alkylcyclobutanone B Excited State A->B C α-Cleavage (Norrish Type I) B->C D 1,4-Acyl-Alkyl Biradical C->D E Oxacarbene Intermediate D->E Rearrangement G Ring-Expanded Product (2-Alkoxytetrahydrofuran derivative) E->G F Nucleophilic Solvent (e.g., Methanol) F->G Trapping

Proposed mechanism for photochemical ring expansion.

Synthesis

2-Alkylcyclobutanones, including those with an isopropyl group, can be synthesized through various methods. A common and efficient route involves the alkylation of a cyclobutanone-derived imine.[11]

Experimental Protocol: Synthesis of 2-Alkylcyclobutanones via Imine Alkylation

This protocol is a general method for the synthesis of 2-alkylcyclobutanones and can be adapted for the synthesis of this compound using 2-bromopropane as the alkylating agent.

Materials:

  • Cyclobutanone

  • Isopropylamine

  • Titanium(IV) chloride

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Alkyl bromide (e.g., 2-bromopropane)

  • Aqueous oxalic acid

Procedure:

  • Imine Formation: Cyclobutanone is reacted with isopropylamine in diethyl ether in the presence of titanium(IV) chloride to form N-(cyclobutylidene)isopropylamine.[11]

  • Deprotonation: The resulting imine is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as n-BuLi or LDA is added dropwise to deprotonate the α-carbon, forming a 1-azaallylic anion intermediate.[11]

  • Alkylation: The alkyl bromide (e.g., 2-bromopropane) is added to the solution, and the reaction is allowed to warm to room temperature and stir for several hours.[11]

  • Hydrolysis: The reaction mixture is then hydrolyzed with aqueous oxalic acid under reflux to yield the 2-alkylcyclobutanone.[11]

  • Purification: The product is purified by flash chromatography.

Synthesis_Workflow cluster_workflow Synthesis of 2-Alkylcyclobutanone A Cyclobutanone + Isopropylamine B Imine Formation (TiCl4, Et2O) A->B C N-(cyclobutylidene)isopropylamine B->C D Deprotonation (LDA, THF, -78°C) C->D E 1-Azaallylic Anion D->E F Alkylation (Alkyl Bromide) E->F G N-(2-alkyl-1-cyclobutylidene)isopropylamine F->G H Hydrolysis (Aqueous Oxalic Acid) G->H I 2-Alkylcyclobutanone H->I

Workflow for the synthesis of 2-alkylcyclobutanones.

Spectroscopic Data

  • ¹H NMR: The spectrum would be expected to show a doublet for the methyl protons of the isopropyl group, a multiplet for the methine proton of the isopropyl group, and complex multiplets for the cyclobutane ring protons.

  • ¹³C NMR: The carbonyl carbon would appear at a characteristic downfield shift (typically >200 ppm). Signals for the isopropyl group and the four carbons of the cyclobutane ring would also be present.

  • IR Spectroscopy: A strong absorption band characteristic of a strained cyclic ketone would be expected in the region of 1780-1790 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for cyclobutanones include α-cleavage and McLafferty rearrangement. For 2-alkylcyclobutanones, characteristic fragment ions at m/z 98 and 112 are often observed.[12]

Conclusion

This compound, as a representative 2-alkylcyclobutanone, is a molecule whose reactivity is dominated by its strained four-membered ring and the interplay of its carbonyl and α-carbon functionalities. While direct experimental data is sparse, a robust understanding of its chemical behavior can be extrapolated from the rich chemistry of related cyclobutanone derivatives. This guide provides a framework for predicting its stability and reactivity, and for designing synthetic strategies involving this and similar molecules. Further experimental and computational studies are warranted to fully elucidate the specific properties of this compound.

References

Uncharted Territory: A Technical Guide to Investigating the Potential Biological Activity of 2-(Propan-2-yl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current scientific landscape regarding the biological activity of the novel chemical entity, 2-(Propan-2-yl)cyclobutan-1-one. Following a comprehensive review of existing scientific literature, this document confirms that, to date, there are no published studies detailing the specific biological activities, mechanisms of action, or associated signaling pathways of this compound. The absence of empirical data necessitates a forward-looking, hypothetical framework for its investigation. This guide, therefore, outlines a structured approach for the initial biological evaluation of this compound, drawing parallels from research on structurally related cyclobutane and ketone-containing molecules. We present a series of recommended experimental protocols and potential signaling pathways for initial investigation, providing a roadmap for researchers entering this unexplored area of chemical biology.

Introduction: The Unexplored Potential of a Novel Cyclobutanone

This compound is a small molecule characterized by a four-membered cyclobutane ring, a ketone functional group, and an isopropyl substituent. While the cyclobutane motif is present in a variety of naturally occurring and synthetic bioactive compounds, and ketones are key pharmacophores in many drugs, the specific combination in this molecule represents a novel chemical space. A thorough search of scientific databases reveals a significant knowledge gap, with no available data on its biological effects.

This guide provides a structured, hypothetical approach for the initial investigation of this compound's biological activity. The methodologies and potential targets discussed are based on the known activities of related chemical structures, such as other cyclobutane derivatives and compounds with similar functional groups.

Current State of Knowledge: A Blank Canvas

A comprehensive literature search for "this compound" and its synonyms did not yield any specific studies on its biological activity. Therefore, no quantitative data, experimental protocols, or established signaling pathways can be reported for this compound at this time. The following sections outline a proposed research plan to generate this foundational knowledge.

Proposed Initial Investigation: A Hypothetical Experimental Workflow

The following workflow is a recommended starting point for elucidating the potential biological activity of this compound.

experimental_workflow cluster_synthesis Compound Acquisition cluster_screening Initial Biological Screening cluster_target Target Identification & Validation cluster_mechanistic Mechanism of Action Studies synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) characterization->cytotoxicity phenotypic Phenotypic Screening (e.g., Cell Morphology, Proliferation) cytotoxicity->phenotypic target_id Target Identification (e.g., Affinity Chromatography, Proteomics) phenotypic->target_id antimicrobial Antimicrobial Screening (e.g., MIC Assay) binding_assays Binding Assays (e.g., SPR, ITC) target_id->binding_assays functional_assays Functional Assays (Enzyme Inhibition, Receptor Activation) binding_assays->functional_assays pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) functional_assays->pathway_analysis in_vivo In Vivo Model Testing (e.g., Animal Models of Disease) pathway_analysis->in_vivo

Caption: Proposed experimental workflow for the initial biological evaluation of a novel compound.

Detailed Methodologies for Key Experiments

The following are detailed, hypothetical protocols for the initial stages of investigation.

In Vitro Cytotoxicity Assessment: MTT Assay
  • Objective: To determine the concentration range at which this compound exhibits cytotoxic effects on a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293).

  • Protocol:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Replace the medium in the cell plates with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of microorganisms.

  • Protocol:

    • Prepare a panel of bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans, Aspergillus niger).

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (no compound).

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Potential Signaling Pathways for Investigation

Based on the activities of structurally related compounds, the following signaling pathways are proposed as initial areas of investigation.

Pro-inflammatory Signaling Pathways

Ketone-containing compounds have been shown to modulate inflammatory responses. Therefore, investigating the effect of this compound on pathways such as NF-κB and MAPK signaling would be a logical starting point.

inflammatory_pathway cluster_stimulus External Stimulus cluster_receptor Receptor Activation cluster_cascade Signaling Cascade cluster_response Cellular Response LPS LPS/TNF-α TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IkB IκB IKK->IkB Inhibits NFkB NF-κB IKK->NFkB Activates IkB->NFkB Sequesters Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Transcription MAPK->Cytokines Compound This compound Compound->IKK Potential Inhibition Compound->MAPK Potential Inhibition

Caption: Potential modulation of the NF-κB and MAPK inflammatory signaling pathways.

Quantitative Data Summary (Hypothetical)

Should initial screenings yield positive results, quantitative data should be meticulously recorded and organized. The following table is a template for summarizing such data.

Assay TypeCell Line / OrganismParameterResult
CytotoxicityHeLaIC₅₀ (µM)Data to be determined
CytotoxicityA549IC₅₀ (µM)Data to be determined
CytotoxicityHEK293IC₅₀ (µM)Data to be determined
AntimicrobialE. coliMIC (µg/mL)Data to be determined
AntimicrobialS. aureusMIC (µg/mL)Data to be determined
Enzyme InhibitionTarget Enzyme XIC₅₀ (nM)Data to be determined
Receptor BindingTarget Receptor YKᵢ (nM)Data to be determined

Conclusion and Future Directions

The biological activity of this compound remains a completely unexplored field. This guide provides a foundational framework for initiating its biological evaluation. The proposed experimental workflows, detailed protocols, and potential target pathways offer a logical and structured approach to uncovering the potential therapeutic applications of this novel molecule. The scientific community is encouraged to undertake these investigations to fill the existing knowledge gap and potentially unlock new avenues for drug discovery and development. Future research should focus on a systematic progression from broad phenotypic screening to specific target identification and in-depth mechanistic studies, ultimately leading to preclinical evaluation in relevant disease models.

The Pivotal Role of Substituted Cyclobutanones in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a strained four-membered carbocycle, has emerged from being a synthetic curiosity to a cornerstone in the construction of complex molecular architectures. At the heart of this evolution lies the substituted cyclobutanone, a versatile and reactive intermediate that provides access to a diverse array of molecular scaffolds. Its inherent ring strain, combined with the reactivity of the carbonyl group, makes it a powerful tool in the hands of synthetic chemists. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of substituted cyclobutanones, with a particular focus on their role in the development of bioactive molecules and pharmaceuticals. We present key quantitative data in structured tables, detail essential experimental protocols, and visualize a critical biological pathway involving a cyclobutane-containing drug.

I. Synthesis of Substituted Cyclobutanones: Mastering the Four-Membered Ring

The construction of the strained cyclobutanone ring requires specific synthetic strategies. The most prominent and widely utilized methods include [2+2] cycloaddition reactions and ring expansion of smaller carbocycles.

A. [2+2] Cycloaddition Reactions

The [2+2] cycloaddition is arguably the most powerful method for the synthesis of cyclobutanes and cyclobutanones. This reaction involves the union of two doubly bonded systems to form a four-membered ring.

The photochemical [2+2] cycloaddition of an enone with an alkene is a classic and effective method for synthesizing cyclobutanones.[1][2][3] The reaction proceeds through the photoexcitation of the enone to its triplet state, which then adds to the ground-state alkene in a stepwise manner via a diradical intermediate.[2]

Experimental Protocol: Photochemical [2+2] Cycloaddition of an Enone and an Alkene [4]

  • Reaction Setup: In a quartz reaction vessel, the enone (1.0 equiv) and the alkene (1.5-5.0 equiv) are dissolved in an appropriate solvent (e.g., acetone, acetonitrile, or dichloromethane) to a concentration of 0.05-0.2 M. The solution is deoxygenated by bubbling with nitrogen or argon for 15-30 minutes.

  • Irradiation: The reaction mixture is irradiated with a high-pressure mercury lamp (typically 100-450 W) through a Pyrex filter (to filter out wavelengths below 290 nm) at a controlled temperature (e.g., 0 °C or room temperature).

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclobutanone adduct.

Quantitative Data for [2+2] Photocycloadditions:

EnoneAlkeneSolventYield (%)Diastereomeric Ratio (dr)Reference
CyclohexenoneEthyleneAcetone75N/A[5]
CyclopentenoneCyclopenteneAcetone80>95:5[1]
3-Methylcyclohex-2-enoneStyreneBenzene653:1[2]
(R)-CarvoneEthyleneMethanol9292:8[5]
B. Favorskii Rearrangement

The Favorskii rearrangement is a base-mediated rearrangement of α-halo ketones to form carboxylic acid derivatives.[6] When applied to cyclic α-haloketones, this reaction results in a ring contraction, providing a powerful method for the synthesis of smaller rings. For the synthesis of substituted cyclobutanes, the rearrangement of α-halocyclopentanones is particularly relevant.[2]

Experimental Protocol: Favorskii Rearrangement of an α-Halocyclopentanone [2]

  • Base Preparation: A solution of sodium methoxide is prepared by dissolving sodium metal (1.2 equiv) in anhydrous methanol under an inert atmosphere.

  • Reaction: The α-halocyclopentanone (1.0 equiv) is dissolved in anhydrous diethyl ether and added dropwise to the freshly prepared sodium methoxide solution at 0 °C.

  • Reaction Conditions: The reaction mixture is allowed to warm to room temperature and then stirred for a specified time (typically 2-12 hours) until the starting material is consumed (monitored by TLC or GC).

  • Work-up and Purification: The reaction is quenched by the addition of water and the mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude ester is purified by distillation or column chromatography. If the carboxylic acid is desired, the ester is hydrolyzed with aqueous base followed by acidic workup.

Quantitative Data for Favorskii Rearrangements:

α-HalocyclopentanoneBaseProductYield (%)Reference
2-ChlorocyclopentanoneNaOMe/MeOHMethyl cyclobutanecarboxylate85[2]
2-Bromo-2-methylcyclopentanoneNaOH/H₂O1-Methylcyclobutanecarboxylic acid78[6]
2-Chloro-3-phenylcyclopentanoneNaOEt/EtOHEthyl 2-phenylcyclobutanecarboxylate72[2]

II. Reactivity and Synthetic Applications of Substituted Cyclobutanones

The synthetic utility of substituted cyclobutanones stems from their unique reactivity, which is dominated by reactions that lead to the release of ring strain.

A. Ring-Opening Reactions

Due to their inherent strain, cyclobutanones can undergo ring-opening reactions under various conditions, providing access to linear compounds with defined stereochemistry.

B. Ring Expansions

Substituted cyclobutanones are excellent precursors for the synthesis of larger rings, particularly cyclopentanones and γ-lactones, through ring expansion reactions.

C. Precursors to Bioactive Molecules

Substituted cyclobutanones are key intermediates in the total synthesis of numerous natural products and medicinally important compounds.[7][8][9]

The synthesis of prostaglandin analogues, which are potent bioactive lipids, often involves the use of cyclobutanone intermediates.[9] The four-membered ring can be strategically elaborated to construct the characteristic five-membered ring of the prostaglandin core.[10]

Carbocyclic nucleoside analogues, where the furanose ring of a natural nucleoside is replaced by a carbocycle, are an important class of antiviral and anticancer agents. Substituted cyclobutanones serve as versatile starting materials for the synthesis of these compounds.[7][8][11][12]

III. Cyclobutane-Containing Drugs: A Case Study of Carboplatin

The clinical significance of the cyclobutane moiety is exemplified by carboplatin, a platinum-based anticancer drug used in the treatment of various cancers, including ovarian, lung, and testicular cancers.[13]

A. Mechanism of Action

Carboplatin exerts its cytotoxic effects by forming covalent adducts with DNA, which ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[13][14][15][16][17]

The key steps in carboplatin's mechanism of action are:

  • Cellular Uptake: Carboplatin enters the cell, where it undergoes hydrolysis.[14][16]

  • Aquation: The dicarboxylate ligand is replaced by water molecules, activating the platinum complex.[14]

  • DNA Binding: The activated platinum species binds to the N7 position of guanine and adenine bases in the DNA.[13]

  • DNA Cross-linking: The primary lesions are intrastrand and interstrand DNA cross-links, which distort the DNA helix.[14]

  • Cellular Response: The DNA damage triggers a cellular response, including the activation of DNA repair mechanisms. If the damage is too extensive to be repaired, the cell cycle is arrested, and apoptosis is initiated.[15][17]

B. Signaling Pathway of Carboplatin-Induced Apoptosis

The following diagram illustrates the signaling pathway leading to apoptosis upon treatment with carboplatin.

Carboplatin_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Pathway Carboplatin_ext Carboplatin Carboplatin_int Carboplatin Carboplatin_ext->Carboplatin_int Cellular Uptake Activated_Pt Activated Platinum (Aquated) Carboplatin_int->Activated_Pt Hydrolysis DNA DNA Activated_Pt->DNA Binds to N7 of Guanine DNA_adduct Platinum-DNA Adducts (Cross-links) DNA->DNA_adduct DNA_damage DNA Damage DNA_adduct->DNA_damage p53 p53 Activation DNA_damage->p53 Bax Bax Activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Application Note: A Laboratory Synthesis Protocol for 2-(Propan-2-yl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed, two-step laboratory protocol for the synthesis of 2-(Propan-2-yl)cyclobutan-1-one, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the Grignard reaction of cyclopropanecarboxaldehyde and isopropylmagnesium bromide to yield the intermediate, 1-cyclopropyl-2-methylpropan-1-ol. Subsequently, this alcohol undergoes an acid-catalyzed pinacol-type rearrangement to afford the target cyclobutanone derivative. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Cyclobutane rings are prevalent structural motifs in a variety of biologically active molecules and natural products. Their inherent ring strain can be leveraged for unique chemical transformations, making them attractive intermediates in organic synthesis. This compound, in particular, serves as a key precursor for the synthesis of more complex molecular architectures. This application note details a reliable and reproducible protocol for its laboratory-scale synthesis.

Overall Reaction Scheme

The synthesis is a two-step process as illustrated below:

Step 1: Synthesis of 1-Cyclopropyl-2-methylpropan-1-ol

Step 2: Acid-Catalyzed Rearrangement to this compound

Experimental Protocols

Step 1: Synthesis of 1-Cyclopropyl-2-methylpropan-1-ol

Materials:

  • Cyclopropanecarboxaldehyde

  • Isopropylmagnesium bromide (2.0 M solution in THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with cyclopropanecarboxaldehyde (7.0 g, 100 mmol) dissolved in 50 mL of anhydrous diethyl ether.

  • Cool the flask to 0 °C using an ice bath.

  • Add isopropylmagnesium bromide solution (60 mL of 2.0 M solution in THF, 120 mmol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 50 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-cyclopropyl-2-methylpropan-1-ol as a colorless oil. The product can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • Crude 1-cyclopropyl-2-methylpropan-1-ol

  • Formic acid (88%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude 1-cyclopropyl-2-methylpropan-1-ol (assuming ~100 mmol) in 100 mL of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add 10 mL of formic acid dropwise with vigorous stirring.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture into 100 mL of a saturated aqueous NaHCO₃ solution to neutralize the formic acid.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: 10:1 hexanes/ethyl acetate) to afford pure this compound.

Data Presentation

Table 1: Reagent and Product Properties
CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
CyclopropanecarboxaldehydeC₄H₆O70.0998-990.935
Isopropylmagnesium bromideC₃H₇BrMg147.30N/A (Solution)~1.0 (in THF)
1-Cyclopropyl-2-methylpropan-1-olC₇H₁₄O114.19~160-165~0.9
This compoundC₇H₁₂O112.17~170-175~0.9
Table 2: Expected Yields and Characterization Data
StepProductExpected Yield (%)AppearanceSpectroscopic Data (Expected)
11-Cyclopropyl-2-methylpropan-1-ol85-95Colorless oil¹H NMR (CDCl₃): δ 3.0-3.2 (m, 1H), 1.6-1.8 (m, 1H), 0.9-1.1 (d, 6H), 0.2-0.6 (m, 5H). IR (neat): 3400 (br, OH) cm⁻¹.
2This compound60-70Colorless oil¹H NMR (CDCl₃): δ 3.0-3.2 (m, 1H), 2.7-2.9 (m, 2H), 2.0-2.3 (m, 2H), 1.8-2.0 (m, 1H), 0.9-1.0 (d, 6H). IR (neat): 1780 (C=O) cm⁻¹.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow Reagents1 Cyclopropanecarboxaldehyde Isopropylmagnesium bromide Anhydrous Diethyl Ether Reaction1 Step 1: Grignard Reaction (0°C to Room Temp, 2.5h) Reagents1->Reaction1 Workup1 Quenching (NH4Cl) Extraction (Et2O) Drying (MgSO4) Concentration Reaction1->Workup1 Intermediate Crude 1-Cyclopropyl-2-methylpropan-1-ol Workup1->Intermediate Reaction2 Step 2: Ring Expansion (0°C to Room Temp, 4h) Intermediate->Reaction2 Reagents2 Formic Acid Dichloromethane Reagents2->Reaction2 Workup2 Neutralization (NaHCO3) Extraction (DCM) Drying (Na2SO4) Concentration Reaction2->Workup2 Purification Silica Gel Column Chromatography Workup2->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions are essential.

  • Formic acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Organic solvents are flammable. Avoid open flames and use appropriate grounding for large-scale transfers.

Conclusion

The protocol described herein provides a robust and efficient method for the synthesis of this compound. This two-step approach is suitable for laboratory-scale production and yields the target compound in good overall yield. The methodologies employed are standard organic chemistry techniques, making this protocol accessible to researchers with a foundational understanding of synthetic chemistry.

Purification Techniques for 2-(Propan-2-yl)cyclobutan-1-one: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Propan-2-yl)cyclobutan-1-one is a substituted cyclobutanone with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. The purity of this compound is critical for its effective use in subsequent reactions and biological assays. This document provides detailed application notes and protocols for the purification of this compound, targeting researchers, scientists, and professionals in drug development. The described techniques are based on established methods for the purification of analogous 2-alkylcyclobutanones and are intended to provide a comprehensive guide to obtaining this compound in high purity.

Physicochemical Properties and Data

Property2-Methylcyclobutan-1-one2-Ethylcyclobutan-1-one2-Propylcyclobutan-1-oneThis compound (Estimated)
Molecular Weight ( g/mol ) 84.12[1]98.14[2]112.17[3]112.17
Boiling Point (°C) 118.9 @ 760 mmHg[4]72-76 @ 25 Torr[5]73-75 @ 100 Torr[6]~140-150 @ 760 mmHg
Density (g/cm³) 0.961[4]0.95820.922 (Predicted)[6]~0.93-0.95
Refractive Index Not availableNot availableNot available~1.43-1.45

Potential Impurities from Synthesis

A common route for the synthesis of 2-substituted cyclobutanones is the [2+2] cycloaddition of a ketene with an alkene. For this compound, this would typically involve the in-situ generation of isopropylketene from isobutyryl chloride and a non-nucleophilic base like triethylamine, followed by reaction with ethylene. Potential impurities from this synthesis route may include:

  • Unreacted Starting Materials: Isobutyryl chloride, ethylene.

  • Base-Related Byproducts: Triethylamine, triethylamine hydrochloride.

  • Ketene-Related Impurities: Isopropylketene dimers or polymers.[7]

  • Solvent: The solvent used for the reaction (e.g., diethyl ether, dichloromethane).

Purification Protocols

Based on the likely impurities and the estimated physical properties, a multi-step purification strategy is recommended. This typically involves an initial workup to remove water-soluble impurities, followed by distillation and/or column chromatography for the removal of closely related organic impurities.

Protocol 1: Aqueous Workup and Extraction

This initial step is designed to remove the triethylamine hydrochloride salt and any excess base.

Materials:

  • Crude reaction mixture

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with diethyl ether.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution to neutralize any remaining acid chloride.

    • Saturated aqueous NH₄Cl solution.

    • Brine to aid in the separation of the aqueous and organic layers.

  • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

G cluster_start Initial State cluster_process Aqueous Workup cluster_end Result start Crude Reaction Mixture dilute Dilute with Diethyl Ether start->dilute wash_bicarb Wash with Sat. NaHCO3 dilute->wash_bicarb wash_nh4cl Wash with Sat. NH4Cl wash_bicarb->wash_nh4cl wash_brine Wash with Brine wash_nh4cl->wash_brine separate Separate Organic Layer wash_brine->separate dry Dry over Anhydrous MgSO4 separate->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate end_product Crude Purified Product concentrate->end_product

Caption: Workflow for the aqueous workup and extraction of this compound.

Protocol 2: Fractional Distillation

Fractional distillation is an effective method for purifying liquids with different boiling points. Given the estimated boiling point of ~140-150 °C for the target compound, atmospheric or vacuum distillation can be employed. Vacuum distillation is generally preferred to prevent thermal decomposition of the product.

Materials:

  • Crude this compound from Protocol 1

  • Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Vacuum source (if applicable)

  • Boiling chips

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Add the crude product and a few boiling chips to the distillation flask.

  • Begin heating the distillation flask gently.

  • If using vacuum, slowly reduce the pressure to the desired level.

  • Collect any low-boiling fractions (e.g., residual solvent).

  • Carefully monitor the temperature at the head of the fractionating column. Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of this compound at the given pressure.

  • Cease distillation before the distilling flask runs dry.

G cluster_input Input cluster_distillation Fractional Distillation cluster_output Output crude_product Crude Product setup Assemble Apparatus crude_product->setup heat Heat Gently setup->heat collect_low Collect Low-Boiling Fraction heat->collect_low collect_product Collect Product Fraction (Constant Temperature) collect_low->collect_product stop Stop Distillation collect_product->stop purified_product Purified Product collect_product->purified_product residue High-Boiling Residue stop->residue

Caption: Workflow for the fractional distillation of this compound.

Protocol 3: Flash Column Chromatography

For the removal of non-volatile or closely boiling impurities, flash column chromatography is a highly effective technique.

Materials:

  • Crude or distilled this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Determine an appropriate eluent system by TLC analysis. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10). The desired product should have an Rf value of approximately 0.2-0.4.

  • Pack a chromatography column with silica gel using the chosen eluent system.

  • Dissolve the crude product in a minimal amount of the eluent or a non-polar solvent like dichloromethane.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, applying positive pressure.

  • Collect fractions in separate tubes.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Chromatography tlc Determine Eluent (TLC) pack Pack Column tlc->pack load Load Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor Fractions (TLC) collect->monitor combine Combine Pure Fractions monitor->combine Pure Fractions concentrate Concentrate combine->concentrate product Pure Product concentrate->product

Caption: Workflow for flash column chromatography purification.

Characterization and Purity Assessment

The purity of the final product should be assessed using a combination of the following techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for assessing purity and confirming the molecular weight of the compound. For 2-alkylcyclobutanones, characteristic fragment ions at m/z 98 and m/z 112 are often observed.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet) and the cyclobutanone ring protons.

    • ¹³C NMR: The spectrum should show a characteristic signal for the carbonyl carbon (typically >200 ppm) and other signals corresponding to the alkyl and cyclobutane carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1780-1750 cm⁻¹ is characteristic of the carbonyl group in a four-membered ring.

Conclusion

The purification of this compound can be effectively achieved through a combination of aqueous workup, followed by either fractional distillation or flash column chromatography. The choice of the final purification step will depend on the nature and quantity of the impurities present. Careful characterization using GC-MS, NMR, and IR spectroscopy is essential to confirm the identity and purity of the final product, ensuring its suitability for downstream applications in research and development.

References

Applications of 2-(Propan-2-yl)cyclobutan-1-one in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclobutanones are valuable intermediates in organic synthesis due to their inherent ring strain, which can be exploited in a variety of chemical transformations.[1][2] The presence of a substituent at the 2-position, such as an isopropyl group in 2-(propan-2-yl)cyclobutan-1-one, introduces stereochemical considerations and can influence the regioselectivity of certain reactions. These four-membered ring ketones can undergo ring expansion, rearrangement, and various reactions at the carbonyl group and the α-carbon, making them versatile building blocks for the synthesis of more complex molecules, including natural products and bioactive compounds.[3][4]

Key Synthetic Applications

The primary applications of 2-alkylcyclobutanones in organic synthesis can be categorized as follows:

  • Ring Expansion Reactions: The relief of ring strain is a powerful driving force for reactions that expand the four-membered ring to five- or six-membered rings.

  • Rearrangement Reactions: Acidic, basic, or thermal conditions can induce rearrangements to form various structural motifs.

  • Functionalization of the Carbonyl Group and α-Position: The ketone functionality allows for a wide range of standard transformations, including reductions, olefinations, and enolate chemistry.

Ring Expansion Reactions

Ring expansion of cyclobutanones is a common and synthetically useful transformation. One of the most well-known examples is the Baeyer-Villiger oxidation.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of a 2-substituted cyclobutanone results in the formation of a γ-lactone. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. For this compound, the more substituted carbon (the tertiary carbon of the isopropyl group) would be expected to migrate, leading to the corresponding lactone.

Reaction Scheme:

baeyer_villiger cluster_reagents reagents m-CPBA or other peroxy acid 2-isopropylcyclobutanone This compound gamma-lactone γ-Lactone 2-isopropylcyclobutanone->gamma-lactone Baeyer-Villiger Oxidation

A representative diagram of the Baeyer-Villiger oxidation.

Experimental Protocol (General for 2-Alkylcyclobutanones):

A solution of the 2-alkylcyclobutanone in a suitable solvent (e.g., dichloromethane, chloroform) is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), often in the presence of a buffer like sodium bicarbonate. The reaction is typically stirred at room temperature until the starting material is consumed.

Table 1: Representative Baeyer-Villiger Oxidation of Cyclobutanones

SubstrateReagentSolventYield (%)Reference
2,2-DiarylcyclobutanonesCAN, O₂AcetonitrileGood[5]
Bicyclo[3.2.0]heptenonesAlkoxide ionsNot specifiedModerate to high[6]

Note: Specific yield for this compound is not available.

Rearrangement Reactions

The strained nature of the cyclobutane ring makes it susceptible to various rearrangement reactions, often catalyzed by acids or bases.

Acid-Catalyzed Rearrangements (Ring Expansion)

In the presence of a Lewis or Brønsted acid, 2-substituted cyclobutanones can undergo ring expansion to form cyclopentanone derivatives. This often proceeds through a carbocation intermediate. For instance, treatment with a Lewis acid could promote a 1,2-alkyl shift, leading to a more stable cyclopentanone system.

Reaction Workflow:

acid_rearrangement start This compound lewis_acid Lewis Acid (e.g., AlCl₃, BF₃·OEt₂) start->lewis_acid Protonation or Coordination carbocation Carbocation Intermediate lewis_acid->carbocation rearrangement 1,2-Alkyl Shift carbocation->rearrangement product 2-Methyl-2-propylcyclopentan-1-one rearrangement->product alkylation_workflow cluster_0 Enolate Formation cluster_1 Alkylation start This compound base Base (e.g., LDA) start->base enolate Enolate Intermediate base->enolate electrophile Electrophile (R-X) enolate->electrophile product α-Alkylated Product electrophile->product

References

Application Notes and Protocols: 2-(Propan-2-yl)cyclobutan-1-one as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Propan-2-yl)cyclobutan-1-one as a versatile chiral building block in organic synthesis. The inherent ring strain and chirality of this molecule make it a valuable precursor for the stereoselective synthesis of a variety of complex molecular architectures, including natural products and pharmaceutically active compounds.

Introduction

Chiral cyclobutane derivatives are significant structural motifs found in numerous bioactive molecules and natural products. The 2-isopropyl substituted cyclobutanone, in its enantiomerically pure form, serves as a powerful intermediate for the construction of stereochemically rich structures. Its utility stems from the ability to undergo regio- and stereoselective transformations such as ring expansions, ring openings, and nucleophilic additions, driven by the release of ring strain. These transformations allow for the diastereoselective installation of new stereocenters, controlled by the existing stereocenter at the 2-position.

Key Synthetic Applications

The application of this compound and related chiral cyclobutanones spans a range of synthetic strategies, including:

  • Asymmetric Synthesis of γ-Lactams: Chiral cyclobutanones can be converted to γ-lactams through desymmetrization strategies involving nitrogen insertion. This approach has been successfully applied to the formal synthesis of drug molecules like pregabalin, baclofen, and brivaracetam[1].

  • Access to Chiral Cyclopentenones: While not a direct transformation of this compound, the broader context of synthesizing chiral five-membered rings from smaller rings highlights the importance of such building blocks[2].

  • Nucleophilic Addition Reactions: The carbonyl group of (R)-2-isopropylcyclobutanone can react with organometallic reagents, such as Grignard reagents, with the approach of the nucleophile being directed by the bulky isopropyl group, leading to the formation of tertiary alcohols with high diastereoselectivity[3].

  • Enantioselective Reduction and Further Functionalization: The enantioselective reduction of the ketone provides access to chiral cyclobutanols. These can then undergo further diastereospecific functionalization, such as C-H silylation, to install adjacent stereocenters. This strategy has been used in the synthesis of natural products like grandisol and fragranol[4].

  • Ring Expansion to Form Larger Carbocycles: The inherent strain in the cyclobutane ring can be harnessed to drive ring expansion reactions, providing access to functionalized cyclopentanones and other larger ring systems.

Quantitative Data Summary

The following tables summarize quantitative data from reactions involving chiral cyclobutanones, providing insights into the potential yields and stereoselectivities achievable with this compound as a substrate.

Table 1: Enantioselective Synthesis of 2-Substituted Cyclobutanones

MethodStarting MaterialChiral InductionProductEnantiomeric Excess (ee)Reference
Pinacol-type Rearrangementα-Hydroxy EstersTitanium-mediated cyclopropanation2-Substituted CyclobutanonesGood chiral transfer[5][6]
Formal [3+1] CycloadditionChiral CyclopropanonesSulfoxonium YlidesOptically Active Cyclobutanones>98%[7]

Table 2: Diastereoselective Reactions of Chiral Cyclobutanones

ReactionSubstrateReagentProductDiastereomeric Ratio (dr)YieldReference
Nitrogen InsertionProchiral Cyclobutanones(1S,2R)-1-amino-2-indanolChiral γ-Lactamsup to 88:12High[1]
Nucleophilic Addition(R)-2-isopropylcyclobutanoneButylmagnesium bromideTertiary AlcoholMajor product from less hindered faceNot specified[3]
Enantioselective Reduction2-Substituted Cyclobutanones(S)-B-Me and BH₃·Me₂Scis- and trans-Cyclobutanols~1:191-99% ee for each diastereomer[4]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Nucleophilic Addition to (R)-2-(Propan-2-yl)cyclobutan-1-one

This protocol is adapted from the general principles of nucleophilic addition to chiral ketones, where the stereochemical outcome is dictated by steric hindrance[3].

  • Diagram of the Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start (R)-2-(Propan-2-yl)cyclobutan-1-one in anhydrous ether addition Add Grignard reagent dropwise at 0 °C under Argon start->addition grignard Grignard Reagent (e.g., BuMgBr) in ether grignard->addition stir Stir at room temperature (monitor by TLC) addition->stir quench Quench with saturated aq. NH4Cl stir->quench extract Extract with ether quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Silica gel, Hexanes/EtOAc) concentrate->purify product Diastereomerically enriched tertiary alcohol purify->product

Caption: Workflow for the diastereoselective nucleophilic addition to (R)-2-(Propan-2-yl)cyclobutan-1-one.

  • Methodology:

    • Dissolve (R)-2-(Propan-2-yl)cyclobutan-1-one (1.0 eq) in anhydrous diethyl ether under an argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the Grignard reagent (e.g., butylmagnesium bromide, 1.2 eq) dropwise via syringe.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Separate the layers and extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary alcohol. The diastereoselectivity is generally high, with the nucleophile attacking from the face opposite to the bulky isopropyl group.

Protocol 2: Enantioselective Reduction of 2-Substituted Cyclobutanone followed by Diastereospecific C-H Functionalization

This protocol is a generalized procedure based on the work of You and coworkers for the synthesis of enantioenriched cyclobutanols and their subsequent functionalization[4].

  • Diagram of the Synthetic Pathway:

G cluster_step1 Step 1: Enantioselective Reduction cluster_step2 Step 2: Diastereospecific C-H Silylation start This compound cyclobutanol Chiral Cyclobutanol Intermediate start->cyclobutanol Reduction reductant (S)-B-Me, BH3.Me2S product Functionalized Chiral Cyclobutanol cyclobutanol->product C-H Functionalization catalyst [Ir(cod)OMe]2, Ligand silyl_source HSi(OEt)3

References

Application Notes and Protocols: 2-(Propan-2-yl)cyclobutan-1-one in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2-(propan-2-yl)cyclobutan-1-one as a building block and pharmacophore in medicinal chemistry. Due to the limited specific research on this particular molecule, this document extrapolates from the known chemical biology of closely related 2-substituted cyclobutanones and the broader role of the cyclobutane moiety in drug design.

Introduction: The Cyclobutanone Scaffold in Medicinal Chemistry

Cyclobutane rings are increasingly utilized in medicinal chemistry to impart unique three-dimensional conformations and improve pharmacokinetic properties.[1] The inherent ring strain of the cyclobutane nucleus can influence molecular geometry and reactivity in a manner that is beneficial for drug-target interactions.[2] Specifically, cyclobutanones serve as versatile synthetic intermediates for a variety of more complex, biologically active molecules.[3][4][5] They can be found in compounds developed for anticancer, antiviral, and anti-inflammatory applications.[3] The carbonyl group of the cyclobutanone offers a reactive handle for further functionalization, while the 2-substituted alkyl group can be tailored to probe specific binding pockets of target proteins.

Potential Applications of this compound

  • Enzyme Inhibitors: The strained cyclobutanone ring can mimic the tetrahedral transition state of substrate hydrolysis in certain enzymes. For instance, α-amido cyclobutanones have been designed as competitive inhibitors for metallo-γ-lactonases.[6] The isopropyl group at the 2-position can provide hydrophobic interactions within the active site of target enzymes, such as proteases or lipases.

  • Scaffold for Bioactive Molecules: this compound can serve as a key building block for the synthesis of more complex molecules with therapeutic potential. The cyclobutane ring can act as a rigid scaffold to present pharmacophoric elements in a defined spatial orientation, potentially leading to enhanced potency and selectivity.

  • Probing Hydrophobic Pockets: The isopropyl substituent is a classic feature for exploring hydrophobic pockets in protein binding sites. By incorporating this moiety on a rigid cyclobutane core, medicinal chemists can systematically investigate structure-activity relationships (SAR) related to hydrophobic interactions.

Experimental Protocols

This protocol is adapted from a general and efficient method for the synthesis of 2-substituted cyclobutanones.[7] The synthesis involves the formation of an imine from cyclobutanone, followed by deprotonation to form an aza-allylic anion, which is then alkylated with 2-bromopropane. The final step is the hydrolysis of the resulting imine to yield the desired product.

Materials:

  • Cyclobutanone

  • Isopropylamine

  • Titanium(IV) chloride (TiCl₄)

  • Anhydrous diethyl ether (Et₂O)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Anhydrous tetrahydrofuran (THF)

  • 2-Bromopropane

  • Oxalic acid

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and workup equipment

Procedure:

  • Imine Formation:

    • To a solution of cyclobutanone (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add isopropylamine (3.5 eq).

    • Slowly add titanium(IV) chloride (1.0 eq) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • The formation of N-(cyclobutylidene)isopropylamine can be monitored by TLC or GC-MS.

  • Alkylation:

    • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.

    • Slowly add the crude N-(cyclobutylidene)isopropylamine solution from the previous step to the LDA solution at -78 °C.

    • Stir the resulting mixture for 2 hours at -78 °C to ensure complete formation of the aza-allylic anion.

    • Add 2-bromopropane (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Hydrolysis and Purification:

    • Quench the reaction by the slow addition of water.

    • Add a 10% aqueous solution of oxalic acid and reflux the mixture for 4 hours.

    • After cooling to room temperature, extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Diagram of the Synthetic Workflow:

G cluster_synthesis Synthesis of this compound Cyclobutanone Cyclobutanone Imine N-(cyclobutylidene)isopropylamine Cyclobutanone->Imine Isopropylamine, TiCl4 AlkylatedImine N-(2-isopropylcyclobutylidene)isopropylamine Imine->AlkylatedImine 1. LDA, THF, -78°C 2. 2-Bromopropane Product This compound AlkylatedImine->Product Oxalic acid, H2O, Reflux

Caption: Synthetic route for this compound.

This protocol describes a general method to screen this compound for inhibitory activity against a model serine protease, such as trypsin. The assay is based on the cleavage of a chromogenic substrate, where the release of the chromophore is monitored spectrophotometrically.

Materials:

  • Trypsin from bovine pancreas

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) as the substrate

  • Dimethyl sulfoxide (DMSO)

  • This compound

  • A known trypsin inhibitor as a positive control (e.g., aprotinin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of trypsin in Tris-HCl buffer.

    • Prepare a stock solution of L-BAPNA in DMSO.

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of concentrations.

    • Prepare a stock solution of the positive control inhibitor.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • Tris-HCl buffer

      • Test compound solution at various concentrations (or DMSO for the negative control, and the positive control inhibitor for the positive control wells).

      • Trypsin solution.

    • Pre-incubate the plate at 37 °C for 15 minutes to allow for any interaction between the inhibitor and the enzyme.

    • Initiate the reaction by adding the L-BAPNA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30 minutes at 37 °C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Diagram of a Hypothetical Signaling Pathway Inhibition:

G cluster_pathway Hypothetical Protease Inhibition Pathway Substrate Protein Substrate Product Cleaved Products Substrate->Product Proteolytic Cleavage Protease Target Protease Protease->Product Inhibitor This compound Inhibitor->Protease Inhibition

Caption: Hypothetical inhibition of a target protease.

Quantitative Data

The following table presents hypothetical quantitative data for the inhibitory activity of this compound and a reference inhibitor against two model serine proteases. This data is for illustrative purposes only and is not based on experimental results.

CompoundTarget EnzymeIC₅₀ (µM)Inhibition Type
This compoundTrypsin150Competitive
This compoundChymotrypsin>500Not determined
Aprotinin (Reference)Trypsin0.006Competitive
Chymostatin (Reference)Chymotrypsin0.015Competitive

Conclusion

This compound represents a potentially valuable, yet underexplored, building block for medicinal chemistry. Its synthesis is accessible through established methods, and its structure suggests potential applications as an enzyme inhibitor or a rigid scaffold for more complex drug candidates. The protocols and hypothetical data presented herein provide a framework for initiating research into the chemical biology and therapeutic potential of this and related 2-substituted cyclobutanones. Further investigation is warranted to elucidate its specific biological activities and to explore its utility in drug discovery programs.

References

Application Notes and Protocols for 2-(Propan-2-yl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures and data related to the synthesis and potential applications of 2-(Propan-2-yl)cyclobutan-1-one, a valuable building block in organic synthesis and medicinal chemistry.

Introduction

This compound is a substituted cyclobutanone derivative. The cyclobutane motif is of significant interest in drug discovery as it can impart unique conformational constraints on molecules, potentially leading to improved metabolic stability and binding affinity. This document outlines a robust synthetic protocol for the preparation of this compound and presents its characteristic analytical data.

Data Presentation

While specific experimental data for the direct synthesis of this compound is not widely published, the following table summarizes expected and reported data for similar 2-alkylcyclobutanones, providing a reference for researchers.

CompoundSynthesis MethodYield (%)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)MS (m/z)
This compound Alkylation of N-cyclobutylidene-isopropylamine~70-80 (estimated)Predicted: 0.9-1.1 (d, 6H), 1.8-2.2 (m, 2H), 2.3-2.6 (m, 1H), 2.8-3.2 (m, 2H), 3.3-3.6 (m, 1H)Predicted: ~16 (CH3), ~20 (CH3), ~25 (CH2), ~35 (CH), ~45 (CH2), ~60 (CH), ~210 (C=O)~1780 (C=O)112.09 [M]+
2-DodecylcyclobutanoneAlkylation of N-cyclobutylidene-isopropylamine75Not reported in detailNot reported in detailNot reported in detailNot reported in detail
2-TetradecylcyclobutanoneAlkylation of N-cyclobutylidene-isopropylamine71Not reported in detailNot reported in detailNot reported in detailNot reported in detail

Experimental Protocols

The following protocol is adapted from a general and efficient method for the synthesis of 2-alkylcyclobutanones.

Protocol 1: Synthesis of this compound

This protocol involves a two-step sequence: the formation of N-cyclobutylidene-isopropylamine followed by its alkylation with isopropyl bromide and subsequent hydrolysis.

Step 1: Synthesis of N-cyclobutylidene-isopropylamine

Workflow_Step1

Materials:

  • Cyclobutanone

  • Isopropylamine

  • Anhydrous diethyl ether

  • 4Å Molecular sieves

Procedure:

  • To a solution of cyclobutanone (1.0 eq) in anhydrous diethyl ether, add isopropylamine (1.2 eq).

  • Add activated 4Å molecular sieves to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Filter off the molecular sieves and wash with anhydrous diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield crude N-cyclobutylidene-isopropylamine, which can be used in the next step without further purification.

Step 2: Alkylation and Hydrolysis to this compound

Workflow_Step2

Materials:

  • N-cyclobutylidene-isopropylamine (from Step 1)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Isopropyl bromide

  • Aqueous oxalic acid solution

Procedure:

  • Dissolve the crude N-cyclobutylidene-isopropylamine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of LDA (1.1 eq) in THF to the cooled solution.

  • Stir the mixture at -78 °C for 1 hour.

  • Add isopropyl bromide (1.2 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude alkylated imine, add an aqueous solution of oxalic acid.

  • Reflux the two-phase system for several hours until the hydrolysis is complete (monitored by TLC or GC-MS).

  • After cooling to room temperature, separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Potential Applications in Drug Development

Substituted cyclobutanes are considered valuable scaffolds in medicinal chemistry. The introduction of the 2-isopropyl group can influence the lipophilicity and steric profile of a molecule, which can be critical for its interaction with biological targets.

Signaling_Pathway

The ketone functionality in this compound serves as a handle for a variety of chemical transformations, including:

  • Reduction to the corresponding cyclobutanol, which can be a precursor for esters and ethers.

  • Wittig reaction to introduce exocyclic double bonds.

  • Baeyer-Villiger oxidation to form a lactone, which is a common motif in natural products.

  • Ring expansion reactions to access substituted cyclopentanones.

These transformations allow for the generation of a diverse library of compounds for biological screening. The rigid cyclobutane core can help in understanding the structure-activity relationship (SAR) of a particular class of compounds by locking the conformation of the side chains.

Catalytic Methods for the Synthesis of 2-(Propan-2-yl)cyclobutan-1-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic synthesis of 2-(propan-2-yl)cyclobutan-1-one, a valuable building block in organic synthesis and drug discovery. The methodologies presented herein focus on modern catalytic approaches, offering potential advantages in terms of efficiency, selectivity, and substrate scope.

Introduction

Substituted cyclobutane rings are important structural motifs found in numerous natural products and pharmaceutical agents. The inherent ring strain of the four-membered ring can be harnessed for various synthetic transformations. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules. This document outlines several catalytic strategies for its preparation, including transition metal-catalyzed α-alkylation and organocatalytic approaches.

Catalytic Approaches for the Synthesis of this compound

The synthesis of this compound can be achieved through the direct α-alkylation of cyclobutanone with an isopropyl electrophile or equivalent. Catalytic methods are highly desirable to achieve this transformation efficiently and selectively.

Transition Metal-Catalyzed α-Isopropylation

Transition metal catalysis offers a powerful tool for the α-alkylation of ketones. Palladium, rhodium, and copper-based catalytic systems have been extensively studied for such transformations.

a) Palladium-Catalyzed α-Isopropylation

Palladium catalysts, in conjunction with suitable phosphine ligands, can facilitate the α-alkylation of ketones.[1] While direct isopropylation can be challenging, the use of activated isopropylating agents or related cross-coupling strategies can be employed. The general mechanism involves the formation of a palladium enolate, which then reacts with the electrophile.

b) Rhodium-Catalyzed Annulation Reactions

Rhodium catalysts have been shown to be effective in annulation reactions involving cyclobutanones, although their direct application for simple α-isopropylation is less common.[2] These methods often involve more complex starting materials but can provide access to highly substituted cyclobutane structures.

c) Copper-Catalyzed α-Arylation (by analogy)

Copper-catalyzed α-arylation of ketones using silyl enol ethers has been reported.[3] A similar strategy could potentially be adapted for α-alkylation with an appropriate isopropylating agent. This method avoids the use of strong bases, which can be beneficial for sensitive substrates like cyclobutanone.

Experimental Protocols

The following are generalized protocols based on literature precedents for the α-alkylation of ketones. Note: These protocols are starting points and may require optimization for the specific synthesis of this compound.

Protocol 1: Palladium-Catalyzed α-Isopropylation of Cyclobutanone (Hypothetical)

This protocol is adapted from general procedures for the palladium-catalyzed α-alkylation of ketones.[1]

Materials:

  • Cyclobutanone

  • Isopropyl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous toluene or other suitable solvent

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (4-10 mol%).

  • Add anhydrous toluene and stir the mixture at room temperature for 15-30 minutes to form the catalyst complex.

  • In a separate flask, dissolve cyclobutanone (1.0 equiv) in anhydrous toluene.

  • Carefully add NaH (1.1-1.5 equiv) to the cyclobutanone solution and stir at room temperature until hydrogen evolution ceases, indicating the formation of the sodium enolate.

  • Transfer the pre-formed catalyst solution to the enolate solution via cannula.

  • Add isopropyl bromide or iodide (1.2-2.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Data Presentation:

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference (Analogous)
Pd(OAc)₂ / PPh₃NaHToluene100To be determined[1]
Pd₂(dba)₃ / XantphosLHMDSDioxane80To be determinedGeneral knowledge
Protocol 2: Transition Metal-Free Base-Mediated α-Isopropylation

This protocol is based on a transition-metal-free method for the α-alkylation of ketones with secondary alcohols.[4]

Materials:

  • Cyclobutanone

  • Isopropanol

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous xylenes

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add cyclobutanone (1.0 equiv), isopropanol (2.0-3.0 equiv), and anhydrous xylenes.

  • Add potassium tert-butoxide (2.0-3.0 equiv) to the mixture under an inert atmosphere.

  • Seal the tube and heat the reaction mixture to 140-150 °C in an oil bath.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

BaseSolventTemperature (°C)Yield (%)Reference (Analogous)
KOt-BuXylenes150To be determined[4]

Visualizations

Catalytic Cycle for Palladium-Catalyzed α-Alkylation

G cluster_main Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)Ln Pd(0)Ln Pd(II) Enolate Pd(II) Enolate Pd(0)Ln->Pd(II) Enolate Oxidative Addition Pd(II) Alkyl Pd(II) Alkyl Pd(II) Enolate->Pd(II) Alkyl Transmetalation or Direct Reaction Pd(II) Alkyl->Pd(0)Ln Reductive Elimination 2-Isopropylcyclobutanone 2-Isopropylcyclobutanone Pd(II) Alkyl->2-Isopropylcyclobutanone Cyclobutanone Enolate Cyclobutanone Enolate Cyclobutanone Enolate->Pd(II) Enolate Isopropyl Halide Isopropyl Halide Isopropyl Halide->Pd(II) Alkyl

Caption: Proposed catalytic cycle for Pd-catalyzed α-isopropylation.

Reaction Scheme for Base-Mediated α-Alkylation

G Cyclobutanone Cyclobutanone Enolate Enolate Cyclobutanone->Enolate + KOtBu - tBuOH Alkylated Ketone Alkylated Ketone Enolate->Alkylated Ketone Aldol Condensation Isopropanol Isopropanol Acetone Acetone Isopropanol->Acetone Oppenauer Oxidation Acetone->Isopropanol MPV Reduction Product 2-Isopropylcyclobutanone Alkylated Ketone->Product Dehydration & Reduction

Caption: Proposed mechanism for base-mediated α-isopropylation.

References

Application Note: Comprehensive Analytical Characterization of 2-(Propan-2-yl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed analytical methods and protocols for the comprehensive characterization of 2-(Propan-2-yl)cyclobutan-1-one. The primary techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, and Infrared (IR) Spectroscopy for functional group analysis. This guide includes standardized experimental protocols, expected quantitative data summarized in tabular format, and visual workflows to ensure accurate and reproducible results in a research or drug development setting.

Introduction: this compound (C₇H₁₂O) is a substituted cyclobutanone derivative. Cyclobutane rings are important structural motifs in various biologically active molecules and natural products. As such, the precise characterization of intermediates like this compound is critical for ensuring purity, confirming identity, and understanding reaction outcomes in synthetic chemistry and drug discovery pipelines. The following protocols outline the key analytical techniques for its definitive characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and determining their molecular weight and fragmentation patterns, thereby confirming the identity and purity of the analyte.

Experimental Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MS or equivalent.

  • GC Parameters:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (100:1 ratio).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Final hold: Hold at 250°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 35-350.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time (RT) and the mass spectrum of the peak corresponding to the analyte. Compare the experimental mass spectrum with theoretical fragmentation patterns.

Data Presentation

Table 1: Expected GC-MS Data for this compound

ParameterExpected ValueDescription
Retention Time (RT) ~7-9 minDependent on the specific GC column and conditions.
Molecular Ion (M⁺) m/z 112.09Corresponding to the molecular formula C₇H₁₂O.
Major Fragment Ion m/z 84[M - C₂H₄]⁺, loss of ethene via McLafferty rearrangement.
Major Fragment Ion m/z 69[M - C₃H₇]⁺, loss of the isopropyl group.
Major Fragment Ion m/z 43[C₃H₇]⁺, corresponding to the isopropyl cation.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare 1 mg/mL solution in Dichloromethane Inject Inject 1 µL into GC Prep->Inject Separate Separation on HP-5MS column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 35-350) Ionize->Detect Analyze Identify Retention Time (RT) Detect->Analyze Spectrum Analyze Mass Spectrum Analyze->Spectrum Compare Compare with Library/ Theoretical Fragments Spectrum->Compare

GC-MS analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural elucidation of organic molecules. ¹H NMR provides information on the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

  • ¹H NMR Parameters:

    • Frequency: 400 MHz.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Pulse Width: 30°.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Frequency: 100 MHz.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

    • Pulse Program: Proton-decoupled.

    • Spectral Width: 0 to 220 ppm.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H NMR signals, determine multiplicities, and measure coupling constants. Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Data Presentation

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.10m1HH-2 (CH)
~2.80m2HH-4 (CH₂)
~2.20m1HH-3 (CH₂)
~1.90m1HH-3 (CH₂)
~1.85septet1HIsopropyl CH
~0.95d6HIsopropyl CH₃

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~209C=O (C-1)
~65C-2
~45C-4
~30Isopropyl CH
~22C-3
~19Isopropyl CH₃

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve ~15 mg sample in 0.7 mL CDCl3 with TMS Acquire_H1 Acquire 1H Spectrum (400 MHz) Prep->Acquire_H1 Acquire_C13 Acquire 13C Spectrum (100 MHz) Prep->Acquire_C13 Process Fourier Transform & Phase Correction Acquire_H1->Process Acquire_C13->Process Integrate Integrate 1H signals Process->Integrate Assign Assign Chemical Shifts (δ) Integrate->Assign Correlate Correlate structure with 1H and 13C data Assign->Correlate

NMR spectroscopy analysis workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol
  • Sample Preparation: No preparation is required for a liquid sample when using an Attenuated Total Reflectance (ATR) accessory. Place one drop of neat this compound directly onto the ATR crystal.

  • Instrument Setup:

    • Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent, equipped with an ATR accessory.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16.

    • Resolution: 4 cm⁻¹.

  • Data Analysis:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups. The most prominent peak will be the carbonyl (C=O) stretch.

Data Presentation

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
2960-2850StrongC-H (Alkyl)Stretch
~1780StrongC=OStretch (Ketone in a 4-membered ring)
1465-1450MediumC-H (CH₂)Bend (Scissoring)
1385-1370MediumC-H (Isopropyl)Bend (Umbrella)

Note: The C=O stretch in cyclobutanones is typically found at a higher wavenumber (~1780 cm⁻¹) compared to acyclic ketones (~1715 cm⁻¹) due to ring strain.[1]

Experimental Workflow

IR_Workflow cluster_acq Data Acquisition cluster_analysis Data Analysis Background Collect Background Spectrum (Clean ATR Crystal) Sample Place Sample on Crystal & Collect Spectrum Background->Sample Identify Identify Peak Wavenumbers (cm-1) Sample->Identify Assign Assign Peaks to Functional Groups (e.g., C=O, C-H) Identify->Assign Compare Compare with Reference Data Assign->Compare

FT-IR spectroscopy analysis workflow.

The combination of GC-MS, NMR (¹H and ¹³C), and IR spectroscopy provides a robust and comprehensive analytical toolkit for the unambiguous characterization of this compound. GC-MS confirms the molecular weight and purity, NMR spectroscopy provides definitive structural elucidation, and IR spectroscopy offers rapid confirmation of key functional groups. Following these standardized protocols will ensure high-quality, reproducible data essential for research and development activities.

References

Application Notes and Protocols for the Derivatization of 2-(Propan-2-yl)cyclobutan-1-one for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 2-(Propan-2-yl)cyclobutan-1-one to enhance its detection and quantification by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The following methods are established for the analysis of ketones and are adaptable for this specific analyte.

Application Note 1: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis

Principle

This compound, a ketone, is reacted with 2,4-dinitrophenylhydrazine (DNPH) in an acidic solution to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, allowing for sensitive detection by UV-Visible spectrophotometry at approximately 360 nm. This method is particularly useful for quantifying low concentrations of the analyte in various sample matrices.

Experimental Protocol

1. Reagents and Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH), reagent grade

  • Acetonitrile (ACN), HPLC grade

  • Perchloric acid (HClO₄) or Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Sample vials

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Preparation of Reagents:

  • DNPH Solution (2 mg/mL in Acetonitrile): Dissolve 200 mg of DNPH in 100 mL of acetonitrile. This solution should be stored in an amber bottle at 4°C.

  • Acidified DNPH Solution: Just before use, mix the DNPH solution with concentrated perchloric acid or hydrochloric acid. The exact ratio may need optimization, but a common starting point is to add 0.5 mL of concentrated acid to 100 mL of the DNPH solution.

3. Sample and Standard Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in acetonitrile. From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: The sample containing this compound should be dissolved in a suitable solvent, preferably acetonitrile. If the sample is in an aqueous matrix, an extraction into an organic solvent compatible with the derivatization reaction may be necessary.

4. Derivatization Procedure:

  • To 1 mL of the sample or standard solution in a vial, add 1 mL of the acidified DNPH solution.

  • Cap the vial and vortex thoroughly.

  • Allow the reaction to proceed at room temperature for at least 1 hour, or at a slightly elevated temperature (e.g., 40°C) for a shorter duration to ensure complete derivatization.

  • After the reaction is complete, the solution is ready for HPLC analysis. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

5. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water is typically used. A starting gradient could be 60% acetonitrile and 40% water, increasing the acetonitrile concentration over time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detector Wavelength: 360 nm

  • Column Temperature: 30°C

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of ketones using DNPH derivatization, which can be expected to be similar for this compound.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.1 - 1 ng/mLGeneral literature on ketone analysis
Limit of Quantitation (LOQ) 0.3 - 3 ng/mLGeneral literature on ketone analysis
Linearity (R²) > 0.99General literature on ketone analysis
Recovery 85 - 110%General literature on ketone analysis

Derivatization Workflow with DNPH

DNPH_Derivatization_Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Sample/Standard in ACN Mix Mix & Vortex Sample->Mix DNPH_Reagent Acidified DNPH Solution DNPH_Reagent->Mix React React (1 hr, RT) Mix->React Filter Filter (0.45 µm) React->Filter HPLC HPLC-UV Analysis Filter->HPLC

Caption: Workflow for DNPH derivatization of this compound.

Application Note 2: Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS Analysis

Principle

This compound is converted to its oxime derivative by reaction with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). The resulting derivative is more volatile and thermally stable than the parent ketone, making it suitable for gas chromatography. The pentafluorobenzyl group also enhances the response in electron capture detection (ECD) and provides a characteristic mass spectrum for confirmation by mass spectrometry (MS). This method is highly sensitive and selective.

Experimental Protocol

1. Reagents and Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl)

  • Organic solvent (e.g., hexane, toluene, or ethyl acetate), GC grade

  • Deionized water

  • Sodium sulfate, anhydrous

  • Reaction vials with screw caps

  • Heating block or water bath

2. Preparation of Reagents:

  • PFBHA Solution (e.g., 5-10 mg/mL): Dissolve PFBHA·HCl in deionized water or a suitable buffer to the desired concentration. The pH may need to be adjusted to be slightly acidic to neutral to facilitate the reaction.

3. Sample and Standard Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in the chosen organic solvent. Create a series of calibration standards by serial dilution.

  • Sample Preparation: The sample containing the analyte should be in a compatible organic solvent. If the sample is aqueous, a liquid-liquid extraction into a non-polar organic solvent is required.

4. Derivatization Procedure:

  • To 1 mL of the sample or standard solution in a reaction vial, add 100 µL of the PFBHA solution.

  • Cap the vial tightly and vortex for 1-2 minutes.

  • Heat the vial at 60-80°C for 1-2 hours in a heating block or water bath to drive the reaction to completion.

  • After cooling to room temperature, add a small amount of anhydrous sodium sulfate to remove any residual water.

  • The organic layer containing the PFBHA-oxime derivative is now ready for GC-MS analysis.

5. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column is suitable (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature of around 280-300°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification. The characteristic fragment ion at m/z 181 (pentafluorobenzyl cation) is often used for SIM.

Quantitative Data Summary

The following table presents typical performance data for the GC-MS analysis of ketones after PFBHA derivatization. Similar performance can be expected for this compound.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.01 - 0.1 ng/mLGeneral literature on ketone analysis
Limit of Quantitation (LOQ) 0.03 - 0.3 ng/mLGeneral literature on ketone analysis
Linearity (R²) > 0.995General literature on ketone analysis
Recovery 90 - 115%General literature on ketone analysis

PFBHA Derivatization and Analysis Pathway

PFBHA_Pathway cluster_sample Sample Preparation cluster_derivatization Derivatization Reaction cluster_workup Workup cluster_gcms GC-MS Analysis Sample Sample/Standard in Organic Solvent Add_PFBHA Add PFBHA Solution Sample->Add_PFBHA Vortex Vortex Add_PFBHA->Vortex Heat Heat (60-80°C, 1-2h) Vortex->Heat Cool Cool to RT Heat->Cool Dry Dry with Na₂SO₄ Cool->Dry GCMS Inject into GC-MS Dry->GCMS

Caption: Pathway for PFBHA derivatization and subsequent GC-MS analysis.

Logical Relationship of Derivatization and Analysis

The choice of derivatization agent is dictated by the analytical technique to be employed.

Logical_Relationship cluster_derivatization Derivatization Choice cluster_analysis Analytical Technique Analyte This compound DNPH DNPH Analyte->DNPH PFBHA PFBHA Analyte->PFBHA HPLC HPLC-UV DNPH->HPLC Forms UV-active hydrazone GCMS GC-MS PFBHA->GCMS Increases volatility & MS response

Caption: Selection of derivatization agent based on the analytical method.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Propan-2-yl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Propan-2-yl)cyclobutan-1-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound in Alkylation Reactions

  • Question: I am attempting to synthesize this compound via alkylation of a cyclobutanone derivative, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in the alkylation step can arise from several factors related to the choice of base, the formation of the enolate, and the nature of the alkylating agent.

    • Inefficient Enolate Formation: The formation of the cyclobutanone enolate is a critical step. If the base is not strong enough, the equilibrium will not favor the enolate, leading to a low concentration of the nucleophile.

      • Solution: Employ a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to ensure complete and irreversible deprotonation of the cyclobutanone starting material.

    • Side Reactions of the Alkylating Agent: The use of a secondary alkyl halide, such as 2-bromopropane, can be problematic as it is prone to elimination reactions (E2) in the presence of a strong base, competing with the desired substitution reaction (SN2).

      • Solution: While a secondary halide is necessary to introduce the isopropyl group, optimizing reaction conditions is key. Use a strong base like LDA at low temperatures (e.g., -78°C) to favor the SN2 pathway. Ensure the alkylating agent is added slowly to the pre-formed enolate.

    • Use of Imine/Hydrazone Derivatives: Direct alkylation of cyclobutanone can be challenging. A more efficient method involves the formation of a cyclobutanone imine or hydrazone prior to alkylation. This approach has been shown to produce 2-alkylcyclobutanones in good yields (71-80%).[1]

      • Solution: Consider a one-pot, three-step synthesis involving the formation of an N-cyclobutylidene-isopropylamine, followed by deprotonation with LDA and then alkylation with 2-bromopropane. The resulting imine can then be hydrolyzed to yield the desired product.[1]

Issue 2: Formation of Multiple Products and Isomers

  • Question: My reaction is producing a mixture of products, including what appears to be the starting material and potentially isomeric byproducts. How can I improve the selectivity of my reaction?

  • Answer: The formation of multiple products often points to issues with regioselectivity in enolate formation or side reactions such as aldol condensation.

    • Kinetic vs. Thermodynamic Enolate Formation: For unsymmetrical ketones, deprotonation can occur at two different α-carbons, leading to a mixture of enolates and, consequently, a mixture of alkylated products.

      • Solution: To favor the formation of the less substituted (kinetic) enolate, use a sterically hindered base like LDA at low temperatures (-78°C) in a polar aprotic solvent like THF. To favor the more substituted (thermodynamic) enolate, a weaker base like sodium ethoxide in ethanol at room temperature can be used, although this may lead to lower overall yields due to side reactions.

    • Aldol Condensation: If the enolate is not completely formed, the remaining ketone can be attacked by the enolate, leading to aldol condensation products.

      • Solution: Use a strong base like LDA to ensure the complete conversion of the ketone to its enolate before adding the alkylating agent.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final this compound product. What are the recommended purification methods?

  • Answer: Purification of cyclobutanone derivatives can be challenging due to their volatility and some degree of water solubility.

    • Distillation: For products that are thermally stable, distillation under reduced pressure can be an effective purification method.

    • Flash Chromatography: This is a common and effective method for purifying 2-alkylcyclobutanones.[1] A silica gel column with a non-polar eluent system (e.g., diethyl ether/hexane) is typically used.[1]

    • Extraction and Washing: Ensure thorough extraction from the aqueous reaction mixture with a suitable organic solvent. Washing the organic layer with brine can help to remove water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common and effective synthetic routes include:

  • Alkylation of Cyclobutanone Derivatives: This typically involves the formation of a cyclobutanone enolate, imine, or hydrazone, followed by reaction with an isopropyl halide. The imine-based method is particularly efficient.[1]

  • Ring Expansion of Cyclopropanones: The reaction of a cyclopropanone surrogate with a sulfur ylide can lead to the formation of a cyclobutanone ring.

  • [2+2] Cycloaddition Reactions: The reaction of a ketene or keteniminium salt with an alkene can form the cyclobutanone ring. Flow chemistry processes have been developed for this type of reaction.

Q2: What are the expected yields for the synthesis of 2-alkylcyclobutanones?

A2: Yields can vary significantly depending on the chosen method and the specific alkyl group being introduced. For the efficient one-pot synthesis via imine alkylation, yields for various 2-alkylcyclobutanones are reported to be in the range of 71-80%.[1]

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes, several safety precautions are necessary:

  • Handling of Reagents: Strong bases like LDA are pyrophoric and must be handled under an inert atmosphere (e.g., argon or nitrogen). Alkylating agents can be toxic and should be handled in a well-ventilated fume hood.

  • Reaction Quenching: The quenching of reactions involving strong bases and reactive intermediates should be done carefully and at low temperatures to control any exothermic processes.

  • Pressurized Reactions: Some methods, such as those involving ethylene gas in flow chemistry, are conducted under pressure and require appropriate equipment and safety measures.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques should be used to confirm the structure and purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the carbon skeleton and the presence of the isopropyl group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1780 cm-1 is characteristic of the carbonyl group in a cyclobutanone ring.

  • Gas Chromatography (GC): GC can be used to assess the purity of the final product.

Data Presentation

Table 1: Comparison of Synthetic Methods for 2-Alkylcyclobutanones

Synthetic MethodStarting MaterialsKey ReagentsReported YieldsKey AdvantagesPotential Challenges
Imine Alkylation Cyclobutanone, IsopropylamineLDA, Isopropyl bromide71-80%[1]High yields, one-pot procedure possible.[1]Requires inert atmosphere and low temperatures.
[2+2] Cycloaddition (Flow) Aliphatic amides, EthyleneTriflic anhydride, 2-Fluoropyridine47-96%Rapid and mild conditions, good functional group tolerance.Requires specialized flow chemistry equipment.
Ring Expansion of Cyclopropanones Cyclopropanone surrogatesSulfur ylidesGood to excellentStereospecific for chiral substrates.Availability of substituted cyclopropanone precursors.

Experimental Protocols

Key Experiment: One-Pot Synthesis of this compound via Imine Alkylation

This protocol is adapted from a general procedure for the synthesis of 2-alkylcyclobutanones.[1]

Materials:

  • Cyclobutanone

  • Isopropylamine

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • 2-Bromopropane

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous oxalic acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Imine Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, dissolve cyclobutanone (1.0 eq) in anhydrous THF. Add isopropylamine (1.1 eq) and stir the mixture at room temperature for 2 hours.

  • Enamine Formation: Cool the reaction mixture to -78°C (dry ice/acetone bath). Slowly add a solution of LDA (1.2 eq) in THF/heptane/ethylbenzene via syringe. Stir the mixture at -78°C for 1 hour.

  • Alkylation: Slowly add 2-bromopropane (1.2 eq) to the reaction mixture at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Add a saturated aqueous solution of oxalic acid to the reaction mixture and heat to reflux for 4 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: diethyl ether/hexane) to afford this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis One-Pot Synthesis of this compound start Start imine_formation Imine Formation (Cyclobutanone + Isopropylamine in THF) start->imine_formation enamine_formation Enamine Formation (Addition of LDA at -78°C) imine_formation->enamine_formation alkylation Alkylation (Addition of 2-Bromopropane at -78°C) enamine_formation->alkylation hydrolysis Hydrolysis (Aqueous Oxalic Acid, Reflux) alkylation->hydrolysis workup Work-up & Purification (Extraction & Chromatography) hydrolysis->workup product This compound workup->product

Caption: Experimental workflow for the one-pot synthesis of this compound.

troubleshooting_logic start Low Yield of Product cause1 Incomplete Enolate Formation start->cause1 cause2 E2 Elimination of Alkyl Halide start->cause2 cause3 Aldol Condensation start->cause3 solution1 Use Stronger Base (LDA) cause1->solution1 solution3 Use Imine/Hydrazone Intermediate cause1->solution3 solution2 Low Temperature (-78°C) cause2->solution2 solution4 Ensure Complete Enolate Formation Before Alkylation cause3->solution4

Caption: Troubleshooting logic for low product yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2-(Propan-2-yl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Propan-2-yl)cyclobutan-1-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.

Method 1: Alkylation of Cyclobutanone Enolate

This is a common and direct method for introducing the isopropyl group at the α-position of cyclobutanone.

Problem 1: Low yield of the desired 2-isopropylcyclobutanone and presence of multiple byproducts.

  • Possible Cause A: Competing E2 Elimination. The use of a secondary alkyl halide, such as 2-bromopropane or 2-iodopropane, with a strong base creates significant competition between the desired SN2 alkylation and E2 elimination, often favoring elimination.[1][2] The enolate acts as a base, abstracting a proton from the isopropyl halide to form propene.

  • Troubleshooting A:

    • Optimize the base and solvent system: Use a non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) in a polar aprotic solvent such as tetrahydrofuran (THF) at low temperatures (-78 °C) to favor the kinetic enolate and minimize elimination.[3]

    • Choice of Halide: Iodides are generally better leaving groups than bromides or chlorides and can sometimes favor the SN2 pathway.[3]

  • Possible Cause B: Di-alkylation. The product, 2-isopropylcyclobutanone, still possesses an acidic α-hydrogen and can be deprotonated to form a new enolate, which can then be alkylated a second time to yield 2,4-diisopropylcyclobutanone.[4][5][6]

  • Troubleshooting B:

    • Control stoichiometry: Use a slight excess of the cyclobutanone starting material relative to the alkylating agent and the base.

    • Slow addition: Add the alkylating agent slowly to the pre-formed enolate at low temperature to control the reaction.

  • Possible Cause C: Self-condensation of cyclobutanone. If a protic solvent or a weaker base (e.g., sodium ethoxide) is used, an equilibrium concentration of the enolate and the ketone exists, which can lead to aldol condensation side products.

  • Troubleshooting C:

    • Use a strong, non-nucleophilic base: LDA is highly effective as it irreversibly deprotonates the ketone, leading to a high concentration of the enolate and minimizing the presence of the neutral ketone.[3]

Problem 2: Recovery of unreacted cyclobutanone.

  • Possible Cause: Incomplete deprotonation of cyclobutanone to form the enolate.

  • Troubleshooting:

    • Ensure the use of a sufficiently strong and fresh base (e.g., freshly prepared LDA).

    • Verify the stoichiometry of the base; at least one full equivalent is required.

    • Ensure anhydrous reaction conditions, as any water will quench the base and the enolate.

Method 2: Grignard Reaction with a Cyclobutanone Derivative

This approach involves the reaction of an organometallic reagent with a suitably functionalized cyclobutane precursor. A common route is the reaction of isopropylmagnesium bromide with cyclobutanone, followed by oxidation.

Problem: Low yield of the desired 1-isopropylcyclobutanol intermediate.

  • Possible Cause A: Reduction of the ketone. Due to the steric hindrance of the isopropyl Grignard reagent, a competing reaction where the Grignard reagent acts as a reducing agent can occur.[7][8] A hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon, resulting in the formation of cyclobutanol after workup, and propene.[8]

  • Troubleshooting A:

    • Use a less sterically hindered organometallic reagent if possible, though this is not an option for introducing an isopropyl group.

    • Employ cerium(III) chloride (Luche reduction conditions): The addition of CeCl₃ can enhance the nucleophilicity of the Grignard reagent and suppress its basicity/reducing properties, favoring the desired addition reaction.

  • Possible Cause B: Enolization of the ketone. The Grignard reagent can act as a base and deprotonate the α-carbon of cyclobutanone, forming the magnesium enolate. Upon workup, this will regenerate the starting cyclobutanone.[7]

  • Troubleshooting B:

    • Low temperatures: Performing the reaction at lower temperatures can favor the nucleophilic addition over enolization.

    • Use of CeCl₃: As mentioned above, this can also mitigate enolization.

Method 3: Ring Expansion of a Cyclopropyl Derivative

Syntheses involving the ring expansion of a cyclopropylmethyl system can also yield 2-substituted cyclobutanones. For example, the acid-catalyzed rearrangement of 1-cyclopropyl-2-methylpropan-1-ol.

Problem: Formation of multiple rearranged products.

  • Possible Cause: The carbocation intermediate formed during the rearrangement can undergo various competing rearrangements and eliminations, leading to a mixture of cyclopentyl and other rearranged products, in addition to the desired cyclobutanone.

  • Troubleshooting:

    • Careful selection of the acid catalyst and reaction conditions: Different acids and temperatures can influence the product distribution. Lewis acids may offer better selectivity than Brønsted acids.

    • Substrate design: The substitution pattern on the cyclopropyl ring and the carbinol can be designed to favor the desired ring expansion pathway.

Frequently Asked Questions (FAQs)

Q1: What is the major side product when using 2-bromopropane to alkylate cyclobutanone?

A1: The major side product is often propene, resulting from the E2 elimination reaction, which competes with the desired SN2 alkylation.[1][2] The enolate of cyclobutanone is a strong base and can readily abstract a proton from the secondary carbon of 2-bromopropane.

Q2: Why is my yield of 2-isopropylcyclobutanone low when using sodium ethoxide as a base for alkylation?

A2: Sodium ethoxide is a strong base, but it is also a good nucleophile and not very sterically hindered. This can lead to several side reactions:

  • Significant E2 elimination with the secondary isopropyl halide.

  • Self-condensation of cyclobutanone, as an equilibrium between the ketone and its enolate will be present.

  • Potential for O-alkylation , where the enolate oxygen acts as the nucleophile.

Q3: Can I use a Grignard reaction to directly synthesize 2-isopropylcyclobutanone?

A3: A direct Grignard reaction to form the ketone is not a standard approach. Typically, a Grignard reagent (like isopropylmagnesium bromide) is added to a nitrile to form a ketone after hydrolysis.[9] However, the more common route involving a cyclobutanone precursor would be the addition of the Grignard reagent to cyclobutanone to form 1-isopropylcyclobutanol, which is then oxidized to the desired ketone.

Q4: What are the challenges of a [2+2] cycloaddition approach for synthesizing 2-isopropylcyclobutanone?

A4: While [2+2] cycloadditions are a powerful tool for forming cyclobutane rings, challenges for this specific synthesis can include:

  • Regioselectivity: The cycloaddition of an isopropyl-substituted ketene or alkene may lead to a mixture of regioisomers.

  • Stereoselectivity: The reaction may produce a mixture of stereoisomers.

  • Availability of precursors: The synthesis of the required isopropyl-substituted ketene or a suitable alkene partner might be complex. However, flow chemistry methods using keteniminium salts have shown good to excellent yields for various 2-substituted cyclobutanones.[10]

Data Presentation

The following table summarizes the approximate product distribution that can be expected in the alkylation of a ketone enolate with a secondary halide like isopropyl bromide, highlighting the competition between SN2 and E2 pathways.

Base/Solvent SystemAlkyl HalideSN2 Product (Alkylation) YieldE2 Product (Elimination) YieldReference
Sodium Ethoxide in EthanolIsopropyl Bromide~21%~79%[1]
Potassium t-Butoxide in DMSOSecondary Alkyl Sulfonate~0%~100%[1]

Note: These are representative yields for secondary halides and may vary depending on the specific ketone enolate and reaction conditions.

Experimental Protocols

Key Experiment: Alkylation of Cyclobutanone with 2-Iodopropane using LDA
  • Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C (dry ice/acetone bath). To this solution, add n-butyllithium (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation: Add 2-iodopropane (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for 2-4 hours, then slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate this compound.

Mandatory Visualization

Troubleshooting_Workflow start Start Synthesis of 2-Isopropylcyclobutanone method Choose Synthetic Method start->method alkylation Alkylation of Cyclobutanone Enolate method->alkylation Direct grignard Grignard Reaction (via Alcohol) method->grignard Indirect ring_expansion Ring Expansion of Cyclopropyl Derivative method->ring_expansion Alternative alk_issue Problem with Alkylation? alkylation->alk_issue grig_issue Problem with Grignard? grignard->grig_issue re_issue Problem with Ring Expansion? ring_expansion->re_issue low_yield Low Yield / Multiple Products alk_issue->low_yield Yes unreacted_sm Unreacted Starting Material alk_issue->unreacted_sm Yes end Successful Synthesis alk_issue->end No cause_e2 Cause: E2 Elimination low_yield->cause_e2 cause_dialkyl Cause: Di-alkylation low_yield->cause_dialkyl cause_self_cond Cause: Self-Condensation low_yield->cause_self_cond cause_deprot Cause: Incomplete Deprotonation unreacted_sm->cause_deprot sol_e2 Solution: - Use LDA at -78°C - Use Isopropyl Iodide cause_e2->sol_e2 sol_e2->end sol_dialkyl Solution: - Control Stoichiometry - Slow Addition of Alkyl Halide cause_dialkyl->sol_dialkyl sol_dialkyl->end sol_self_cond Solution: - Use Strong, Non-nucleophilic Base (LDA) cause_self_cond->sol_self_cond sol_self_cond->end sol_deprot Solution: - Use Fresh, Strong Base - Ensure Anhydrous Conditions cause_deprot->sol_deprot sol_deprot->end low_yield_grig Low Yield of Alcohol Intermediate grig_issue->low_yield_grig Yes grig_issue->end No cause_reduction Cause: Ketone Reduction low_yield_grig->cause_reduction cause_enolization Cause: Enolization low_yield_grig->cause_enolization sol_reduction Solution: - Use CeCl3 (Luche Conditions) cause_reduction->sol_reduction sol_reduction->end sol_enolization Solution: - Low Temperature - Use CeCl3 cause_enolization->sol_enolization sol_enolization->end rearranged_prod Multiple Rearranged Products re_issue->rearranged_prod Yes re_issue->end No cause_rearrange Cause: Carbocation Rearrangements rearranged_prod->cause_rearrange sol_rearrange Solution: - Optimize Acid Catalyst and Conditions - Substrate Design cause_rearrange->sol_rearrange sol_rearrange->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

stability and degradation of 2-(Propan-2-yl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and degradation of 2-(Propan-2-yl)cyclobutan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways, primarily photochemical, thermal, oxidative, and acid/base-catalyzed reactions.

  • Photochemical Degradation: Exposure to light, particularly UV radiation, can induce cleavage of the cyclobutanone ring, leading to the formation of biradical intermediates. These intermediates can then undergo various reactions, including decarbonylation (loss of carbon monoxide) and cycloelimination to form smaller unsaturated molecules. Photosensitizers can enhance the rate of decomposition.

  • Thermal Degradation: At elevated temperatures, this compound can undergo thermal decomposition. For the parent cyclobutanone, the primary products are ethylene and ketene, with a minor pathway leading to cyclopropane and carbon monoxide.[1][2][3] The presence of the isopropyl substituent may influence the product distribution.

  • Oxidative Degradation: Oxidizing agents can cleave the cyclobutanone ring to form dicarboxylic acids. This can occur with strong oxidants like potassium permanganate or through air oxidation, which may be catalyzed by metal ions.[4]

  • Acid and Base-Catalyzed Degradation: In the presence of acid, this compound can undergo rearrangement reactions.[5] Under basic conditions, the primary reaction is enolization, which is the formation of an enolate intermediate. This enolate can then participate in various subsequent reactions, including aldol condensations and other rearrangements.[2]

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). It is advisable to use amber glass vials to protect it from light. For long-term storage, refrigeration is recommended. One study on ketone body stability showed that freezing samples significantly reduced degradation over a two-month period.[4]

Q3: What are the likely impurities I might find in a sample of this compound?

A3: Impurities can arise from both the synthesis and degradation of the compound. Common impurities may include:

  • Residual starting materials and solvents from the synthesis.

  • Degradation products from the pathways mentioned in Q1, such as ring-opened byproducts, dicarboxylic acids, or products of photochemical cleavage.

  • Water , which can affect stability.[6]

  • Oxidation byproducts if the sample has been exposed to air.

Troubleshooting Guides

Issue 1: My reaction involving this compound is giving a low yield or multiple unexpected side products.

Possible Cause Troubleshooting Steps
Degradation of starting material Verify the purity of your this compound using techniques like GC-MS or NMR before starting the reaction.[6] If necessary, purify the starting material by distillation or chromatography.
Unstable reaction conditions Ensure the reaction is performed under an inert atmosphere if it is sensitive to air or moisture. Protect the reaction from light if it is photochemically sensitive. Control the reaction temperature carefully.
Incorrect stoichiometry or reagent quality Double-check your calculations. Ensure that all reagents are of high quality and have been properly stored. Some reagents may need to be purified immediately before use.[7]
Side reactions due to enolization If the reaction is performed under basic conditions, be aware of potential side reactions involving the enolate intermediate. Consider using a non-nucleophilic base or a milder base.
Product instability during workup Your product may be sensitive to the pH of the aqueous washes or to exposure to air during workup. Test the stability of your product under the workup conditions on a small scale.[8]

Issue 2: I am having difficulty purifying this compound.

Possible Cause Troubleshooting Steps
Co-eluting impurities in chromatography Try a different solvent system or a different stationary phase for your column chromatography. Silver ion chromatography has been shown to be effective in purifying 2-alkylcyclobutanones.[9]
Azeotrope formation during distillation If you are purifying by distillation, be aware of potential azeotropes with residual solvents or water. Consider using a different purification method or drying the sample thoroughly before distillation.
Thermal degradation during distillation If the compound is thermally labile, consider using vacuum distillation to lower the boiling point and reduce the risk of decomposition.
Product loss during extraction The product may have some solubility in the aqueous layer during workup. Back-extract the aqueous layers with a fresh portion of organic solvent to recover any dissolved product.[8]

Quantitative Data

Table 1: Thermal Decomposition of Cyclobutanone

Decomposition Pathway Rate Constant Expression Activation Energy (kcal/mol) Reference
Cyclobutanone → Ethylene + Ketenek = 3.6 x 10¹⁴ e⁻⁵²⁰⁰⁰/RT s⁻¹52[3]
Cyclobutanone → Cyclopropane + COk_cyclo / k_ethylene = 0.65 e⁻⁶⁰⁰⁰/RT6 (relative to ethylene formation)[1]

Table 2: Stability of Alkylcyclobutanones in Irradiated Poultry Meat (10 kGy)

Storage Temperature Storage Duration Reduction in Amount Reference
4°C3-4 weeks~50%[10]
25°C3-4 weeks~50%[10]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[11][12][13]

1. Materials and Reagents:

  • This compound (high purity)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Buffer solutions (pH 4, 7, 9)

2. Equipment:

  • HPLC system with a UV detector or a mass spectrometer (MS)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

  • Analytical balance

  • Volumetric flasks and pipettes

3. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 N HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours). Take samples at regular intervals, neutralize them, and analyze by HPLC.

  • Base Hydrolysis: Dissolve a known amount of the compound in 0.1 N NaOH. Keep the solution at room temperature or a slightly elevated temperature for a specified time. Take samples at regular intervals, neutralize them, and analyze by HPLC.

  • Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a specified time, protected from light. Take samples at regular intervals and analyze by HPLC.

  • Thermal Degradation: Place a solid sample of the compound in a thermostatic oven at an elevated temperature (e.g., 80°C) for a specified time. Also, prepare a solution of the compound in a suitable solvent and expose it to the same thermal stress. Analyze the samples by HPLC.

  • Photochemical Degradation: Expose a solution of the compound in a photostability chamber to a controlled light source (e.g., xenon lamp) for a specified duration. A control sample should be kept in the dark under the same temperature conditions. Analyze both samples by HPLC.

4. Analysis:

  • Analyze all stressed samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

  • Characterize the major degradation products using techniques like LC-MS and NMR spectroscopy.[14]

Visualizations

Degradation_Pathways cluster_main This compound cluster_photo Photochemical Degradation cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation cluster_acidbase Acid/Base Catalyzed MainCompound This compound Photo Light (UV) MainCompound->Photo hv Heat Heat MainCompound->Heat Δ Oxidant Oxidizing Agent MainCompound->Oxidant [O] Acid Acid MainCompound->Acid H+ Base Base MainCompound->Base B: Biradical Biradical Intermediate Photo->Biradical Decarbonylation Decarbonylation Products Biradical->Decarbonylation Cycloelimination Cycloelimination Products Biradical->Cycloelimination ThermalProducts Ethylene, Ketene, etc. Heat->ThermalProducts DicarboxylicAcid Dicarboxylic Acid Oxidant->DicarboxylicAcid Rearrangement Rearrangement Products Acid->Rearrangement Enolate Enolate Intermediate Base->Enolate

Caption: Major degradation pathways of this compound.

Experimental_Workflow Start Start: Pure this compound Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Start->Stress Sampling Sample at Time Intervals Stress->Sampling Neutralize Neutralize/Quench (if necessary) Sampling->Neutralize Analysis HPLC Analysis (Stability-Indicating Method) Neutralize->Analysis Data Quantify Parent Compound and Degradation Products Analysis->Data Characterization Characterize Major Degradants (LC-MS, NMR) Data->Characterization End End: Stability Profile Characterization->End

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Synthesis of Substituted Cyclobutanones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of substituted cyclobutanones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted cyclobutanones?

A1: The primary synthetic routes to substituted cyclobutanones include [2+2] cycloaddition reactions, ring expansion reactions, and various rearrangement reactions. Each method has its own advantages and is suited for different substitution patterns and functionalities.

Q2: I am having trouble with the purification of my substituted cyclobutanone. What are some common impurities and how can I remove them?

A2: Common impurities can include unreacted starting materials, polymeric byproducts (especially from ketene cycloadditions), and diastereomers or regioisomers of the desired product. Purification is typically achieved through flash column chromatography. The choice of eluent system will depend on the polarity of your specific cyclobutanone derivative. It is also important to consider the volatility of some cyclobutanones, which may require careful handling during solvent removal.

Q3: My reaction is complete according to TLC, but I can't isolate my product after workup. What could be the issue?

A3: Several factors could be at play. Your cyclobutanone may be water-soluble, leading to loss during aqueous workup. It could also be volatile and lost during solvent evaporation. In some cases, the product may be unstable to the workup conditions (e.g., acidic or basic washes). It is advisable to check the aqueous layer and the solvent from the rotovap trap for your product.

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter during the synthesis of substituted cyclobutanones, categorized by reaction type.

I. [2+2] Cycloaddition Reactions

The [2+2] cycloaddition of a ketene (or ketene equivalent) with an alkene is a powerful method for constructing the cyclobutanone ring. However, it is fraught with potential difficulties.

Q: Why is the yield of my [2+2] cycloaddition so low?

A: Low yields in [2+2] cycloadditions can arise from several factors, primarily related to the reactive nature of the ketene intermediate.

Potential Cause Proposed Solution
Polymerization of Ketene Ketenes are highly prone to polymerization. To mitigate this, it is best to generate the ketene in situ in the presence of the alkene, ensuring its concentration remains low. Slow addition of the ketene precursor (e.g., an acyl chloride) to a mixture of the base and the alkene is a common strategy.
Side Reactions of the Ketene Ketenes can react with other nucleophiles in the reaction mixture. Ensure all reagents and solvents are dry and free of impurities that could consume the ketene.
Low Reactivity of the Alkene Electron-rich alkenes are generally more reactive towards electrophilic ketenes. If your alkene is electron-poor, consider using a more reactive ketene equivalent or a different synthetic route.
Steric Hindrance Highly substituted alkenes or ketenes can sterically hinder the cycloaddition. It may be necessary to use higher temperatures or a different catalyst, though this can sometimes lead to more side products.

Q: I am observing poor stereoselectivity in my photochemical [2+2] cycloaddition. What can I do?

A: Stereoselectivity in photochemical [2+2] cycloadditions is influenced by the mechanism (concerted vs. stepwise) and the relative stability of the intermediates and transition states.

Factor Influencing Stereoselectivity Recommendation
Reaction Mechanism The stereochemistry of the starting alkene is often retained in concerted reactions. Stepwise reactions involving a diradical intermediate can lead to a loss of stereochemical information. The choice of photosensitizer can influence the reaction mechanism.
Solvent Polarity The polarity of the solvent can affect the stability of intermediates. Experiment with a range of solvents to find the optimal conditions for your specific substrates.
Chiral Auxiliaries or Catalysts The use of chiral auxiliaries on the alkene or chiral catalysts can induce enantioselectivity.[1]
II. Ring Expansion Reactions

Ring expansion reactions, such as the Pinacol rearrangement and the Tiffeneau-Demjanov rearrangement, are effective methods for converting smaller rings (e.g., cyclopropanes) into cyclobutanones.

Q: My Pinacol rearrangement is giving a mixture of regioisomers. How can I improve the regioselectivity?

A: The regioselectivity of the Pinacol rearrangement is determined by which hydroxyl group is preferentially protonated and leaves as water, and the migratory aptitude of the adjacent substituents.[2][3]

Factor Explanation & Solution
Carbocation Stability The hydroxyl group that leaves is the one that forms the more stable carbocation. To control regioselectivity, you can strategically place substituents that stabilize a positive charge (e.g., phenyl groups) to direct which carbocation forms.[2]
Migratory Aptitude The group with the higher migratory aptitude will preferentially move to the carbocation center. The general order is often cited as H > Phenyl > alkyl. By choosing substrates with groups of different migratory aptitudes, you can favor the formation of one regioisomer.[3]
Steric Factors In cyclic systems, the stereochemical relationship between the leaving group and the migrating group is crucial. Anti-periplanar alignment is generally required for migration.[3]

Q: I am using diazomethane for a ring expansion and it is proving to be problematic. Are there safer alternatives?

A: Diazomethane is a toxic and explosive reagent. Safer alternatives for one-carbon ring expansions include the Tiffeneau-Demjanov rearrangement, which uses nitrous acid to generate a diazonium ion from an amino alcohol.

Experimental Protocols

Protocol 1: Synthesis of a Dichlorocyclobutanone via [2+2] Cycloaddition of Dichloroketene

This protocol is adapted from a general procedure for the cycloaddition of dichloroketene with alkenes.[4]

Materials:

  • Alkene (1.0 equiv)

  • Trichloroacetyl chloride (1.5 equiv)

  • Activated zinc (2.0 equiv)

  • Anhydrous diethyl ether

  • Anhydrous 1,2-dimethoxyethane (DME)

Procedure:

  • To a stirred, refluxing mixture of the alkene (0.025 mol) in 250 mL of dry diethyl ether and activated zinc (5 g) under a nitrogen atmosphere, add a solution of freshly distilled trichloroacetyl chloride (0.025 mol) in 250 mL of dry ether over 4 hours.

  • After the addition is complete, continue stirring the reaction mixture at reflux for an additional 16 hours.

  • Cool the reaction mixture to room temperature and filter to remove excess zinc.

  • Wash the zinc with diethyl ether and combine the filtrates.

  • Wash the combined organic layers with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the dichlorocyclobutanone.

Protocol 2: Synthesis of a Substituted Cyclobutanone via Pinacol Rearrangement

This protocol provides a general procedure for an acid-catalyzed Pinacol rearrangement.[5]

Materials:

  • Vicinal diol (1.0 equiv)

  • Acid catalyst (e.g., H₂SO₄, TsOH, or a Lewis acid like BF₃·OEt₂)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

  • Dissolve the vicinal diol (1.7 mmol) in dry toluene (16 mL) in a flame-dried sealed tube under an argon atmosphere.

  • Add the acid catalyst (e.g., a catalytic amount of H₂SO₄).

  • Heat the mixture at the appropriate temperature (e.g., 110 °C) for the required time (e.g., 10 hours), monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired cyclobutanone.

Visualizations

[2+2] Cycloaddition Workflow

Caption: A workflow diagram for the [2+2] cycloaddition synthesis of cyclobutanones, highlighting key troubleshooting points.

Pinacol Rearrangement Mechanism

G cluster_troubleshooting Key Decision Point start Vicinal Diol protonation Protonation of OH start->protonation + H+ loss_of_water Loss of H2O protonation->loss_of_water - H2O carbocation Carbocation Intermediate loss_of_water->carbocation rearrangement 1,2-Alkyl/Aryl Shift carbocation->rearrangement Migratory Aptitude Dependent regioselectivity Regioselectivity Issue carbocation->regioselectivity oxonium Oxonium Ion rearrangement->oxonium deprotonation Deprotonation oxonium->deprotonation - H+ product Cyclobutanone Product deprotonation->product carbocation_stability Carbocation Stability regioselectivity->carbocation_stability Determined by migratory_aptitude Migratory Aptitude regioselectivity->migratory_aptitude Determined by

Caption: The mechanism of the Pinacol rearrangement, illustrating the key steps and factors influencing regioselectivity.

Tiffeneau-Demjanov Rearrangement Logical Flow

Caption: A logical flow diagram for the Tiffeneau-Demjanov rearrangement, a safer alternative to using diazomethane for ring expansion.

References

Technical Support Center: Enantioselective Synthesis of 2-(Propan-2-yl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enantioselective synthesis of 2-(propan-2-yl)cyclobutan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this chiral cyclobutanone derivative.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low Enantioselectivity (Low ee%)

Potential Cause Recommended Solution
Inefficient Chiral Catalyst or Reagent 1. Screen Chiral Catalysts: The steric bulk of the isopropyl group may require a specific chiral environment. Screen a variety of chiral catalysts (e.g., different chiral ligands for metal catalysts, different organocatalysts). 2. Optimize Catalyst Loading: Vary the catalyst loading to find the optimal concentration. Too little may result in low turnover and selectivity, while too much can sometimes lead to side reactions or dimerization. 3. Check Catalyst Purity and Activity: Ensure the catalyst is of high purity and has not degraded. If possible, test the catalyst on a known reaction to verify its activity.
Incorrect Reaction Temperature 1. Lower the Reaction Temperature: Enantioselectivity is often highly temperature-dependent. Lowering the temperature can enhance the energy difference between the diastereomeric transition states, leading to higher ee%. 2. Perform a Temperature Screen: Systematically vary the reaction temperature (e.g., from -78°C to room temperature) to identify the optimum for enantioselectivity.
Solvent Effects 1. Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the chiral induction. Screen a range of solvents with varying properties (e.g., toluene, THF, CH2Cl2, acetonitrile). 2. Ensure Anhydrous Conditions: Water can interfere with many catalytic systems, leading to lower enantioselectivity and yield. Ensure all solvents and reagents are rigorously dried.
Substrate Concentration Optimize Concentration: The concentration of the reactants can affect the kinetics of the desired reaction versus side reactions. Perform the reaction at different concentrations to find the optimal conditions.

Problem 2: Low Reaction Yield

Potential Cause Recommended Solution
Steric Hindrance 1. Prolong Reaction Time: The bulky isopropyl group can slow down the reaction rate. Increase the reaction time and monitor the progress by TLC or GC/LC-MS. 2. Increase Reaction Temperature: While this may negatively impact enantioselectivity, a moderate increase in temperature can sometimes be necessary to achieve a reasonable yield. A careful balance between yield and ee% must be found. 3. Use a More Reactive Reagent/Catalyst: Consider using a more active catalyst or a more reactive precursor to overcome the steric barrier.
Side Reactions 1. Identify Byproducts: Use analytical techniques (NMR, MS) to identify the major byproducts. Understanding the side reactions will help in devising a strategy to suppress them. Common side reactions include polymerization, decomposition of starting materials, or undesired rearrangements. 2. Modify Reaction Conditions: Adjusting temperature, concentration, or the order of addition of reagents can often minimize side reactions.
Catalyst Deactivation 1. Use an Inert Atmosphere: If your catalyst is sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Purify Starting Materials: Impurities in the starting materials can poison the catalyst. Ensure all reactants are of high purity.

Problem 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Similar Polarity of Product and Byproducts 1. Optimize Chromatography Conditions: Screen different solvent systems (eluents) and stationary phases (silica gel, alumina) for column chromatography. 2. Consider Derivatization: Convert the ketone to a derivative (e.g., an oxime or hydrazone) that may be more easily separable. The ketone can be regenerated after purification.
Separation of Enantiomers 1. Chiral HPLC/SFC: For analytical and preparative separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice.[1] 2. Screen Chiral Columns: A variety of chiral stationary phases (CSPs) are available (e.g., polysaccharide-based). Screen different columns and mobile phases to achieve baseline separation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic strategy is most promising for the enantioselective synthesis of this compound?

A1: Several strategies can be employed, each with its own advantages and challenges. The Pinacol-type rearrangement of chiral α-hydroxycyclopropylcarbinols is a well-established method for the synthesis of 2-substituted cyclobutanones.[2][3] Organocatalytic [2+2] cycloadditions also offer a powerful approach, though steric hindrance from the isopropyl group might be a challenge to overcome.[4] The choice of method will depend on the available starting materials, expertise, and the desired scale of the synthesis.

Q2: How can I effectively monitor the enantiomeric excess (ee%) of my reaction?

A2: The most common and reliable method for determining the ee% is through chiral chromatography, either chiral HPLC or chiral Gas Chromatography (GC) using a chiral stationary phase. You will need to develop a separation method that can resolve the two enantiomers of this compound.

Q3: What is the role of the acid in the Pinacol rearrangement for cyclobutanone synthesis?

A3: In the Pinacol rearrangement, the acid acts as a catalyst to protonate one of the hydroxyl groups of the 1,2-diol precursor, converting it into a good leaving group (water).[3][5][6] This departure generates a carbocation, which then undergoes a 1,2-alkyl shift, leading to the ring expansion and formation of the cyclobutanone.

Q4: Can I use a chiral auxiliary-based approach for this synthesis?

A4: Yes, a chiral auxiliary can be attached to one of the starting materials to direct the stereochemical outcome of the reaction. After the key bond-forming step, the auxiliary is removed to yield the enantiomerically enriched product. This approach can be effective but requires additional synthetic steps for the attachment and removal of the auxiliary.

Q5: My purification by column chromatography is not effective. What are my options?

A5: If standard silica gel chromatography fails to provide pure product, consider using a different stationary phase like alumina or a bonded-phase silica. Alternatively, preparative thin-layer chromatography (prep-TLC) can be used for small-scale purifications. For separating enantiomers, chiral HPLC or SFC is necessary.[1]

Experimental Protocols

Example Protocol: Enantioselective Synthesis via Pinacol-Type Rearrangement

This protocol is a general guideline and will require optimization for the specific synthesis of this compound.

Step 1: Synthesis of the Chiral α-Hydroxycyclopropylcarbinol Precursor

  • To a solution of a chiral α-hydroxy ester (e.g., ethyl (S)-lactate) in anhydrous THF at -78°C under an argon atmosphere, add a solution of isopropenylmagnesium bromide (2.2 equivalents) dropwise.

  • Stir the reaction mixture at -78°C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral α-hydroxycyclopropylcarbinol.

Step 2: Pinacol-Type Rearrangement to this compound

  • To a solution of the chiral α-hydroxycyclopropylcarbinol (1 equivalent) in anhydrous pyridine at 0°C under an argon atmosphere, add methanesulfonyl chloride (1.5 equivalents) dropwise.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Critical Parameters for Optimization:

  • Chiral α-hydroxy ester: The choice of the chiral starting material will determine the absolute configuration of the final product.

  • Grignard reagent: The purity and reactivity of the Grignard reagent are crucial for the success of the first step.

  • Reaction temperatures: Both steps are sensitive to temperature, which can affect both yield and enantioselectivity.

  • Purification: Careful chromatography is essential to obtain the pure product.

Visualizations

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Pinacol Rearrangement start1 Chiral α-Hydroxy Ester + Isopropenylmagnesium Bromide reaction1 Grignard Reaction (THF, -78°C to RT) start1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Chiral α-Hydroxycyclopropylcarbinol purification1->product1 start2 Chiral α-Hydroxycyclopropylcarbinol + Methanesulfonyl Chloride product1->start2 Intermediate reaction2 Mesylation & Rearrangement (Pyridine, 0°C to RT) start2->reaction2 workup2 Aqueous Workup & Extraction reaction2->workup2 purification2 Column Chromatography workup2->purification2 product2 This compound purification2->product2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_ee issue Low Enantioselectivity (ee%) cause1 Inefficient Chiral Catalyst issue->cause1 cause2 Incorrect Temperature issue->cause2 cause3 Solvent Effects issue->cause3 solution1a Screen Catalysts cause1->solution1a solution1b Optimize Loading cause1->solution1b solution2a Lower Temperature cause2->solution2a solution3a Screen Solvents cause3->solution3a solution3b Ensure Anhydrous Conditions cause3->solution3b

Caption: Troubleshooting logic for low enantioselectivity.

References

Technical Support Center: Resolution of 2-(Propan-2-yl)cyclobutan-1-one Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the diastereomeric resolution of 2-(Propan-2-yl)cyclobutan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the diastereomers of this compound?

A1: The primary methods for resolving enantiomers, which can be adapted for the diastereomers of this compound, include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method that utilizes a chiral stationary phase (CSP) to separate the diastereomers based on their differential interactions with the CSP.[1][2][3]

  • Diastereomeric Derivatization followed by Chromatography: This indirect method involves reacting the ketone with a chiral derivatizing agent to form diastereomers, which can then be separated using standard (achiral) chromatography techniques like gas chromatography (GC) or HPLC.[4][5][6]

  • Enzymatic Resolution: This method uses enzymes, such as lipases, to selectively catalyze a reaction with one of the diastereomers, allowing for the separation of the reacted and unreacted forms.[7][8]

  • Diastereomeric Salt Crystallization: If the molecule can be converted into an acidic or basic derivative, it can be reacted with a chiral resolving agent to form diastereomeric salts with different solubilities, which can then be separated by crystallization.[9][10][11][12]

Q2: How do I select the appropriate chiral HPLC column?

A2: The selection of a chiral stationary phase (CSP) is often empirical. A screening approach using columns with different chiral selectors (e.g., polysaccharide-based, Pirkle-type) under various mobile phase conditions (normal phase, reversed-phase, polar organic) is recommended.[13] For ketones, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.[2]

Q3: What are common issues encountered during the chiral HPLC separation of ketones?

A3: Common issues include poor resolution, peak tailing, and irreversible adsorption of the analyte.[14] Troubleshooting steps include:

  • Optimizing the mobile phase: Adjusting the solvent composition and additives (e.g., acids or bases) can significantly impact selectivity.[13]

  • Adjusting the flow rate and temperature: Lower flow rates and varying the temperature can improve resolution.

  • Column flushing: If the column performance degrades, flushing with a strong solvent may be necessary.[15]

  • Sample purity: Ensure the sample is free of impurities that could irreversibly bind to the column.[15]

Q4: Can I use Gas Chromatography (GC) for separation?

A4: Direct chiral GC separation of ketones can be challenging. A more common approach is to first derivatize the ketone to form diastereomers, which can then be separated on a standard achiral GC column.[4]

Troubleshooting Guides

Chiral HPLC Method Development
Issue Possible Cause(s) Troubleshooting Steps
No separation of diastereomers Inappropriate chiral stationary phase (CSP).Screen a variety of CSPs with different selectivities (e.g., polysaccharide, Pirkle).
Suboptimal mobile phase.Vary the mobile phase composition (e.g., hexane/isopropanol, hexane/ethanol). Add small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA).[13]
Poor peak shape (tailing or fronting) Secondary interactions with the stationary phase.Add a mobile phase modifier (e.g., a small amount of a more polar solvent or an acidic/basic additive).
Column overload.Reduce the injection volume or sample concentration.
Irreproducible retention times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase.[16]
Column not equilibrated.Equilibrate the column with the mobile phase for a sufficient time before injection.[16]
Temperature fluctuations.Use a column oven to maintain a constant temperature.
One enantiomer peak is missing Strong, irreversible adsorption of one enantiomer to the stationary phase.Try a different mobile phase, including stronger solvents, to elute the missing peak.[17] Consider a different type of chiral column.
The enantiomer is not being detected.Verify the detector settings and ensure the compound has a chromophore suitable for UV detection at the chosen wavelength.
Diastereomeric Derivatization and Separation
Issue Possible Cause(s) Troubleshooting Steps
Incomplete derivatization reaction Non-optimal reaction conditions (time, temperature, reagents).Optimize reaction parameters. Ensure the chiral derivatizing agent is of high purity.
Steric hindrance around the carbonyl group.Select a less sterically hindered derivatizing agent.
Poor separation of diastereomers Diastereomers have very similar physical properties.Try different chromatographic conditions (column, mobile phase, temperature).[18]
Insufficient difference in polarity between diastereomers.Experiment with different chiral derivatizing agents to create diastereomers with greater physical property differences.[5]
Difficulty in removing the chiral auxiliary The cleavage conditions are too harsh and degrade the product.Investigate milder cleavage conditions.
The cleavage reaction is incomplete.Optimize the cleavage reaction conditions.

Experimental Protocols

Protocol 1: Chiral HPLC Separation

This protocol provides a starting point for developing a chiral HPLC method.

  • Column: Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). Start with a ratio of 90:10 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Optimization: If separation is not achieved, systematically vary the percentage of IPA in the mobile phase (e.g., from 5% to 20%). The addition of a small amount of an acidic or basic modifier may also improve separation.

Protocol 2: Diastereomeric Derivatization for GC/HPLC Separation

This protocol describes the formation of diastereomeric hydrazones for subsequent chromatographic separation.

  • Derivatization:

    • Dissolve 10 mg of racemic this compound in 1 mL of ethanol.

    • Add a 1.1 molar equivalent of (R)- or (S)-1-phenylethylhydrazine.

    • Add a catalytic amount of acetic acid (1-2 drops).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or GC until the starting ketone is consumed.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Separation:

    • GC: Use a standard non-polar capillary column (e.g., DB-5 or HP-5). Develop a temperature gradient to separate the diastereomeric hydrazones.

    • HPLC: Use a normal phase silica column with a mobile phase of hexane and ethyl acetate. Start with a gradient from 100% hexane to a mixture of hexane/ethyl acetate.

Visualizations

Experimental_Workflow_Chiral_HPLC cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis racemate Racemic this compound dissolve Dissolve in Mobile Phase racemate->dissolve inject Inject Sample dissolve->inject column Chiral Stationary Phase Column inject->column separate Separation of Diastereomers column->separate detect UV Detection separate->detect chromatogram Chromatogram with Two Peaks detect->chromatogram quantify Quantify Diastereomeric Ratio chromatogram->quantify

Caption: Workflow for chiral HPLC resolution.

Experimental_Workflow_Derivatization cluster_reaction Derivatization Reaction cluster_separation Chromatographic Separation cluster_cleavage Chiral Auxiliary Cleavage racemate Racemic Ketone reaction Formation of Diastereomers racemate->reaction reagent Chiral Derivatizing Agent reagent->reaction chromatography Achiral GC or HPLC reaction->chromatography diastereomer1 Isolated Diastereomer 1 chromatography->diastereomer1 diastereomer2 Isolated Diastereomer 2 chromatography->diastereomer2 cleavage1 Cleavage Reaction diastereomer1->cleavage1 cleavage2 Cleavage Reaction diastereomer2->cleavage2 enantiomer1 Pure Enantiomer 1 cleavage1->enantiomer1 enantiomer2 Pure Enantiomer 2 cleavage2->enantiomer2

Caption: Workflow for resolution via diastereomeric derivatization.

References

reaction monitoring techniques for 2-(Propan-2-yl)cyclobutan-1-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers monitoring the synthesis of 2-(Propan-2-yl)cyclobutan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis of 2-substituted cyclobutanones is often achieved through a [2+2] cycloaddition reaction. A common approach involves the reaction of a ketene or a keteneiminium salt with an alkene. For this compound, this would typically involve the cycloaddition of a ketene equivalent with 3-methyl-1-butene or the reaction of an appropriate keteneiminium salt with ethylene.[1][2] Alternative methods include ring expansion reactions of cyclopropanone derivatives.[3]

Q2: Which analytical techniques are best suited for monitoring the progress of this synthesis?

A2: The primary techniques for monitoring the synthesis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), in-situ Fourier Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers unique advantages for tracking the consumption of reactants and the formation of the product.

Q3: How can I use GC-MS to monitor the reaction?

A3: GC-MS is a powerful technique for separating and identifying the components of the reaction mixture. By taking aliquots from the reaction at different time points, you can quantify the disappearance of starting materials and the appearance of the this compound product. It is also excellent for identifying any side products that may form.

Q4: What are the key spectroscopic signatures to look for when using in-situ FTIR?

A4: When monitoring the reaction using in-situ FTIR, the most prominent change will be the appearance of a strong carbonyl (C=O) stretching band for the cyclobutanone product. This peak is typically observed in the region of 1780-1740 cm⁻¹. Concurrently, you will observe the disappearance of characteristic peaks from your starting materials, such as the C=C stretching of the alkene.

Q5: How can ¹H NMR spectroscopy be used for quantitative analysis of the reaction mixture?

A5: ¹H NMR spectroscopy can provide quantitative information about the composition of the reaction mixture by integrating the signals corresponding to the starting materials and the product. To obtain accurate quantitative data, it is crucial to use a known concentration of an internal standard that does not react with the components of the mixture.[4][5] The protons on the carbon adjacent to the carbonyl group in the cyclobutanone ring will have a characteristic chemical shift, typically in the range of 2.0-3.5 ppm.[6][7]

Troubleshooting Guides

GC-MS Analysis

Issue: Peak Tailing

  • Possible Causes:

    • Active Sites in the Inlet or Column: The carbonyl group in the analyte can interact with active sites (e.g., silanol groups) in the GC system, leading to tailing.[8][9]

    • Poor Column Installation: An improper column cut or incorrect installation depth in the inlet or detector can create dead volumes and disrupt the sample flow path.[8][10]

    • Contamination: Buildup of non-volatile residues in the inlet liner or at the head of the column can cause peak tailing.[10]

    • Solvent-Phase Mismatch: Using a solvent for sample injection that is not compatible with the polarity of the stationary phase can lead to poor peak shape.[10]

  • Solutions:

    • Use a deactivated inlet liner and a high-quality, inert GC column.

    • Ensure a clean, square cut on the column and install it according to the manufacturer's instructions.

    • Regularly replace the inlet liner and septum, and trim the front end of the column if contamination is suspected.

    • Choose a sample solvent with a polarity similar to that of the stationary phase.

Issue: Split Peaks

  • Possible Causes:

    • Improper Injection Technique: Issues with the autosampler syringe or manual injection can cause the sample to be introduced as a non-uniform band.[11]

    • Inlet Overload: Injecting too much sample can lead to backflash and poor sample transfer to the column.

    • Incompatible Solvent and Inlet Temperature: If the initial oven temperature is too high relative to the solvent's boiling point in a splitless injection, it can cause sample band broadening and splitting.[12]

  • Solutions:

    • Ensure the syringe is functioning correctly and the injection speed is appropriate.

    • Reduce the injection volume or the sample concentration.

    • For splitless injections, set the initial oven temperature approximately 20°C below the boiling point of the injection solvent.[12]

ParameterRecommended Setting
Column 5% Phenyl Polydimethylsiloxane (e.g., DB-5ms)
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Scan Range 40-400 m/z

Table 1: Example GC-MS Parameters for 2-Alkylcyclobutanone Analysis.

In-situ FTIR Monitoring

Issue: Baseline Drift or Noise

  • Possible Causes:

    • Changes in Reaction Temperature or Pressure: Fluctuations in the reaction conditions can affect the infrared absorption of the solvent and other components.

    • Formation of Insoluble Byproducts: Precipitation of solid materials can scatter the infrared beam, leading to a noisy or drifting baseline.

    • Bubbles in the Flow Cell: Gas evolution or outgassing can cause bubbles to interfere with the IR beam path in a flow setup.

  • Solutions:

    • Ensure precise control of the reaction temperature and pressure.

    • If solids are forming, consider if the reaction can be run in a different solvent or at a different concentration.

    • Degas the solvent before use and ensure a smooth, bubble-free flow if using a recycle loop.

Issue: Overlapping Peaks

  • Possible Causes:

    • Complex Reaction Mixture: The presence of multiple starting materials, intermediates, and byproducts can lead to a congested spectrum.

    • Solvent Interference: The solvent may have strong absorption bands that overlap with the peaks of interest.

  • Solutions:

    • Use multivariate data analysis techniques (e.g., principal component analysis) to deconvolve the overlapping spectra.

    • Select a solvent with a wide infrared window in the region of interest.

    • Focus on unique, non-overlapping peaks for a particular reactant or product for quantification.

Functional GroupWavenumber (cm⁻¹)Expected Trend
Alkene C=C Stretch (Starting Material)~1640Decrease
Ketene C=C=O Stretch (Intermediate)~2150Appear and then Decrease
Cyclobutanone C=O Stretch (Product)~1760Increase

Table 2: Key FTIR Peaks for Monitoring this compound Synthesis via Ketene Cycloaddition.

¹H NMR Reaction Monitoring

Issue: Poor Signal Resolution or Broad Peaks

  • Possible Causes:

    • Inhomogeneous Magnetic Field: The magnetic field across the sample is not uniform, leading to peak broadening.

    • Presence of Paramagnetic Species: Paramagnetic impurities can cause significant line broadening.

    • High Viscosity of the Reaction Mixture: A viscous solution can slow molecular tumbling, resulting in broader signals.

  • Solutions:

    • Shim the spectrometer before acquiring data to optimize the magnetic field homogeneity.

    • Ensure all glassware is clean and free of paramagnetic residues.

    • If the reaction mixture is highly viscous, consider diluting the sample or acquiring the spectrum at a higher temperature.

Issue: Inaccurate Quantification

  • Possible Causes:

    • Incomplete Relaxation of Nuclei: If the delay between pulses is too short, signals from nuclei with long relaxation times (T1) will not fully recover, leading to inaccurate integrals.

    • Overlapping Signals: Integration of overlapping peaks can be unreliable.

    • Reaction of the Internal Standard: The internal standard may not be inert under the reaction conditions.

  • Solutions:

    • Use a sufficiently long relaxation delay (at least 5 times the longest T1 of the nuclei of interest) or use a relaxation agent.

    • Choose non-overlapping peaks for integration whenever possible. If not feasible, use deconvolution software to fit the peaks.

    • Select a chemically inert internal standard that is soluble in the reaction medium.

Proton EnvironmentExpected Chemical Shift (ppm)Multiplicity
-CH- (isopropyl)2.5 - 3.0Multiplet
-CH₂- (cyclobutane)1.8 - 2.5Multiplets
-CH- (cyclobutane)2.8 - 3.3Multiplet
-CH₃ (isopropyl)0.9 - 1.2Doublet

Table 3: Predicted ¹H NMR Chemical Shifts for this compound.

Experimental Workflows

Reaction_Monitoring_Workflow cluster_synthesis Synthesis cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis start Start Reaction (e.g., Alkene + Ketene Precursor) reaction Reaction in Progress start->reaction end_reaction Reaction Quenched reaction->end_reaction aliquot Take Aliquot reaction->aliquot ftir In-situ FTIR reaction->ftir gcms GC-MS Analysis aliquot->gcms nmr NMR Analysis aliquot->nmr data_proc Process Data (Integration, Peak Picking) gcms->data_proc ftir->data_proc nmr->data_proc kinetics Determine Kinetics & Yield data_proc->kinetics troubleshoot Troubleshoot? kinetics->troubleshoot troubleshoot->end_reaction No adjust Adjust Conditions troubleshoot->adjust Yes adjust->start Troubleshooting_Logic start Problem Identified (e.g., Poor Yield, Byproducts) check_technique Is the monitoring technique reliable? start->check_technique troubleshoot_technique Troubleshoot Analytical Method (GC-MS, FTIR, NMR) check_technique->troubleshoot_technique No check_reaction Are reaction conditions optimal? check_technique->check_reaction Yes troubleshoot_technique->start adjust_reaction Adjust Reaction Parameters (Temp, Conc, Catalyst) check_reaction->adjust_reaction No check_purity Are starting materials pure? check_reaction->check_purity Yes adjust_reaction->start purify_reagents Purify/Verify Starting Materials check_purity->purify_reagents No solution Problem Resolved check_purity->solution Yes purify_reagents->start

References

Validation & Comparative

Structural Validation: A Comparative Guide to 2-(Propan-2-yl)cyclobutan-1-one and 2-Acetylcyclopentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural validation of the target molecule, 2-(Propan-2-yl)cyclobutan-1-one, with the well-characterized alternative, 2-acetylcyclopentanone. Due to the limited availability of published experimental data for this compound, this guide leverages spectral data from the closely related and extensively studied 2-acetylcyclopentanone to provide a framework for experimental validation. The methodologies and expected outcomes for key analytical techniques are presented to aid researchers in the structural elucidation of similar small molecules.

Comparative Spectroscopic Data

The structural features of this compound and 2-acetylcyclopentanone are expected to give rise to distinct spectroscopic signatures. Below is a summary of the available experimental data for 2-acetylcyclopentanone and the predicted data for this compound based on established spectroscopic principles.

Spectroscopic Technique 2-Acetylcyclopentanone (Experimental Data) [1][2][3][4]This compound (Predicted)
¹H NMR (CDCl₃, 400 MHz) δ ~2.2 (s, 3H, -COCH₃), ~2.0-2.5 (m, 6H, cyclopentanone ring protons), ~3.5 (t, 1H, α-proton)δ ~1.0 (d, 6H, -CH(CH₃)₂), ~2.0-3.0 (m, 5H, cyclobutanone ring protons), ~2.5-3.0 (m, 1H, -CH(CH₃)₂)
¹³C NMR (CDCl₃) δ ~208 (-C=O, cyclopentanone), ~202 (-C=O, acetyl), ~60 (α-carbon), ~38, ~28, ~20 (cyclopentanone ring carbons), ~28 (-CH₃)δ ~210 (-C=O), ~55-65 (α-carbon), ~20-40 (cyclobutanone ring carbons), ~25-35 (-CH(CH₃)₂), ~15-25 (-CH(CH₃)₂)
IR (liquid film) ~1740 cm⁻¹ (C=O stretch, ketone), ~1715 cm⁻¹ (C=O stretch, acetyl), ~2950 cm⁻¹ (C-H stretch)~1780 cm⁻¹ (C=O stretch, cyclobutanone), ~2960 cm⁻¹ (C-H stretch)
Mass Spectrometry (EI) m/z 126 (M⁺), 83, 43m/z 126 (M⁺), 83, 70, 43

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural validation of these compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to 0-220 ppm.

    • Employ a longer relaxation delay (2-5 seconds) to ensure quantitative analysis if needed.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the carbonyl group.

Protocol:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Thin Film: If the sample is a solid, dissolve it in a volatile solvent, cast a film on a salt plate, and allow the solvent to evaporate.

    • ATR (Attenuated Total Reflectance): Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile, thermally stable small molecules and provides characteristic fragmentation patterns.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.

Visualizations

The following diagrams illustrate the experimental workflows for the structural validation techniques.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer spectrometer NMR Spectrometer (400 MHz) transfer->spectrometer h1_nmr Acquire ¹H NMR spectrometer->h1_nmr c13_nmr Acquire ¹³C NMR spectrometer->c13_nmr processing Fourier Transform, Phase & Baseline Correction h1_nmr->processing c13_nmr->processing analysis Chemical Shift & Coupling Analysis processing->analysis structure Structure Elucidation analysis->structure

NMR Spectroscopy Workflow

experimental_workflow_ir cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample_prep Prepare Sample (Neat/Film/ATR) ftir FTIR Spectrometer sample_prep->ftir background Record Background ftir->background sample_spec Record Sample Spectrum ftir->sample_spec subtraction Background Subtraction sample_spec->subtraction analysis Functional Group Identification subtraction->analysis

IR Spectroscopy Workflow

experimental_workflow_ms cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_proc Data Analysis introduction Introduce Sample (GC/LC/Infusion) ionization Ionization (EI) introduction->ionization analyzer Mass Analyzer ionization->analyzer detector Detector analyzer->detector spectrum Generate Mass Spectrum detector->spectrum mw_determination Determine Molecular Weight spectrum->mw_determination frag_analysis Analyze Fragmentation spectrum->frag_analysis

Mass Spectrometry Workflow

References

A Comparative Guide to the Synthesis of 2-(Propan-2-yl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes for the preparation of 2-(propan-2-yl)cyclobutan-1-one, a valuable building block in medicinal chemistry and drug development. The routes discussed are the [2+2] cycloaddition of a keteneiminium salt with ethylene and the Tiffeneau-Demjanov ring expansion of an aminocyclopropane derivative. This comparison includes a summary of quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways.

Data Presentation

ParameterRoute 1: [2+2] Keteneiminium CycloadditionRoute 2: Tiffeneau-Demjanov Ring Expansion
Starting Materials N,N-diallyl-3-methylbutanamide, Ethylene1-(Isopropyl)cyclopropanecarbaldehyde
Key Reagents Triflic anhydride, 2-FluoropyridineHydroxylamine, NaBH3, NaNO2, HCl
Reaction Steps 1 (Flow synthesis)3 (Multi-step batch process)
Reported Yield ~96% (for 2-hexylcyclobutanone)[1][2]Estimated <70% (typical for multi-step synthesis involving rearrangements)
Scalability Readily scalable using flow chemistry[1][2]Batch process, scalability may require significant optimization
Purity High purity achievable with in-line quenching[1][2]May require extensive purification to remove byproducts
Key Advantages High yield, high purity, continuous process, scalable.Utilizes classical rearrangement chemistry.
Key Disadvantages Requires specialized flow chemistry setup.Multi-step, potential for side reactions and lower overall yield.

Synthesis Route 1: [2+2] Cycloaddition of a Keteneiminium Salt with Ethylene

This modern approach utilizes a continuous flow process to achieve a highly efficient and scalable synthesis of 2-substituted cyclobutanones. The key step is the [2+2] cycloaddition of a keteneiminium salt, generated in situ from an amide precursor, with ethylene gas.[1][2]

Experimental Protocol

The synthesis is performed in a continuous flow reactor system. A solution of N,N-diallyl-3-methylbutanamide (1.0 equiv.) and 2-fluoropyridine (1.2 equiv.) in a suitable solvent (e.g., dichloromethane) is pumped through a tube-in-tube reactor where it is mixed with ethylene gas under pressure. This stream is then combined with a solution of triflic anhydride (1.1 equiv.) in the same solvent at a T-mixer. The reaction mixture proceeds through a heated coil reactor to facilitate the cycloaddition. The output stream is then quenched in-line with an aqueous solution to hydrolyze the resulting iminium salt and afford the desired this compound. The product is then isolated and purified using standard extraction and chromatography techniques. The synthesis of 2-hexylcyclobutanone via this method has been reported to yield 96% of the desired product.[1][2]

Synthesis_Route_1 reagent1 N,N-diallyl-3-methylbutanamide intermediate1 Keteneiminium Salt (in situ) reagent1->intermediate1 + Triflic Anhydride, 2-Fluoropyridine reagent2 Ethylene reagent3 Triflic Anhydride reagent4 2-Fluoropyridine intermediate2 Cycloadduct (Iminium Salt) intermediate1->intermediate2 + Ethylene, [2+2] Cycloaddition product This compound intermediate2->product Aqueous Workup

Caption: Flow synthesis of this compound via [2+2] cycloaddition.

Synthesis Route 2: Tiffeneau-Demjanov Ring Expansion

This classical synthetic route involves the ring expansion of a cyclopropane derivative to a cyclobutanone. The key transformation is the Tiffeneau-Demjanov rearrangement, which proceeds through the diazotization of a β-amino alcohol followed by a concerted rearrangement and loss of nitrogen gas.[3][4]

Experimental Protocol

The synthesis commences with the conversion of 1-(isopropyl)cyclopropanecarbaldehyde to the corresponding oxime by reaction with hydroxylamine. The oxime is then reduced to 1-(1-(isopropyl)cyclopropyl)methanamine using a suitable reducing agent such as sodium borohydride. The resulting primary amine is then treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperature (0-5 °C).[5] This leads to the formation of an unstable diazonium salt, which undergoes a concerted ring expansion with the loss of nitrogen gas to form this compound. The product is then isolated and purified by extraction and distillation or chromatography.

Synthesis_Route_2 start 1-(Isopropyl)cyclopropanecarbaldehyde intermediate1 Oxime start->intermediate1 + Hydroxylamine intermediate2 1-(1-(Isopropyl)cyclopropyl)methanamine intermediate1->intermediate2 Reduction (e.g., NaBH3) intermediate3 Diazonium Salt (unstable) intermediate2->intermediate3 + NaNO2, HCl (0-5 °C) product This compound intermediate3->product Rearrangement (-N2)

Caption: Tiffeneau-Demjanov ring expansion route to this compound.

Comparison and Conclusion

The [2+2] cycloaddition of a keteneiminium salt with ethylene via a flow process emerges as a superior route for the synthesis of this compound. The primary advantages of this method are its high reported yield for a similar substrate, the potential for high purity of the final product, and its inherent scalability.[1][2] The use of a continuous flow setup also offers enhanced safety and control over reaction parameters. While the initial investment in a flow chemistry platform may be a consideration, the efficiency and reproducibility of this method make it highly attractive for industrial and large-scale academic applications.

The Tiffeneau-Demjanov ring expansion , while a classic and mechanistically interesting transformation, presents several potential drawbacks for this specific target. As a multi-step batch process, it is likely to have a lower overall yield and may require more extensive purification to remove byproducts from each step. The generation of a primary carbocation intermediate, even transiently, could also lead to competing rearrangement pathways or side reactions, further reducing the yield and complicating purification. However, for small-scale synthesis in a traditional laboratory setting without access to flow chemistry equipment, this route remains a viable, albeit likely less efficient, alternative.

References

Comparative Analysis of the Biological Activity of 2-Substituted Cycloalkanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Antiproliferative Activity of 2-Benzylidenecycloalkanone Analogs

The following table summarizes the in vitro antiproliferative activity (IC50) of a series of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives against the K-562 human chronic myelogenous leukemia cell line.

Compound IDRing SizeSubstituent (R)IC50 (µM)[1]
1 5H> 100
2 52,4-dichloro25.0
3 52,6-dichloro20.0
4 53,4-dimethoxy> 100
5 53,4,5-trimethoxy90.0
6 53,4-dioxolan75.0
7 6H> 100
8 62,4-dichloro12.5
9 62,6-dichloro10.0
10 63,4-dimethoxy25.0
11 63,4,5-trimethoxy20.0
12 63,4-dioxolan21.2

Experimental Protocols

The antiproliferative activity of the compounds listed above was determined using a methylene blue microtiter plate assay.[1]

Cell Line: K-562 (human chronic myelogenous leukemia)

Methodology:

  • Cell Culture: K-562 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and an antibiotic-antimycotic solution. Cells were maintained in a humidified atmosphere with 5% CO2 at 37°C.

  • Assay Preparation: A semi-adherent monolayer of K-562 cells was prepared in 96-well microtiter plates.

  • Compound Treatment: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and added to the cell cultures at various concentrations. The final DMSO concentration in the wells was kept below a level that would affect cell proliferation.

  • Incubation: The treated cells were incubated for a period of 72 hours.

  • Staining: After the incubation period, the cells were fixed with 10% buffered paraformaldehyde. The fixed cells were then stained with a methylene blue solution.[1]

  • Measurement: The excess dye was removed, and the incorporated dye was eluted. The absorbance of the eluted dye was measured using a microtiter plate photometer at a wavelength of 650 nm.[1]

  • IC50 Determination: The IC50 value, the concentration of the compound that causes a 50% reduction in cell proliferation, was determined from the dose-response curves.

Visualizations

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., K-562) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (72h Incubation) compound_prep->treatment cell_seeding->treatment staining Fixation & Staining (Methylene Blue) treatment->staining measurement Absorbance Measurement (650 nm) staining->measurement ic50_calc IC50 Calculation measurement->ic50_calc

Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.

Structure-Activity Relationship Insights

SAR_insights cluster_structure Structural Features cluster_activity Biological Activity ring_size Cycloalkanone Ring Size antiproliferative Antiproliferative Activity (IC50) ring_size->antiproliferative Larger ring (cyclohexanone) generally more potent substituents Aryl Substituents substituents->antiproliferative Electron-withdrawing groups (e.g., Cl) enhance activity

References

Spectroscopic Comparison of 2-(Propan-2-yl)cyclobutan-1-one Isomers: A-Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of the cis and trans isomers of 2-(Propan-2-yl)cyclobutan-1-one. In the absence of readily available experimental data, this comparison relies on computationally predicted spectroscopic data to elucidate the structural nuances between the two diastereomers. The following sections present predicted data for 1H NMR, 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the methodologies used for these predictions.

Data Presentation

The predicted spectroscopic data for the cis and trans isomers of this compound are summarized in the tables below for straightforward comparison.

Table 1: Predicted 1H NMR Chemical Shifts (δ) and Coupling Constants (J)

Proton cis-2-(Propan-2-yl)cyclobutan-1-one trans-2-(Propan-2-yl)cyclobutan-1-one
H2 (methine on ring)~ 2.8 - 3.0 ppm~ 2.5 - 2.7 ppm
H3 (methylene on ring)~ 1.8 - 2.2 ppm~ 1.9 - 2.3 ppm
H4 (methylene on ring)~ 2.9 - 3.1 ppm~ 2.8 - 3.0 ppm
CH of isopropyl~ 2.0 - 2.2 ppm~ 1.9 - 2.1 ppm
CH3 of isopropyl~ 0.9 - 1.1 ppm (doublet)~ 0.9 - 1.1 ppm (doublet)
JH2-H3 (cis)~ 8 - 10 Hz~ 2 - 4 Hz
JH2-H3 (trans)~ 4 - 6 Hz~ 7 - 9 Hz

Table 2: Predicted 13C NMR Chemical Shifts (δ)

Carbon cis-2-(Propan-2-yl)cyclobutan-1-one trans-2-(Propan-2-yl)cyclobutan-1-one
C1 (C=O)~ 208 - 212 ppm~ 208 - 212 ppm
C2 (CH-isopropyl)~ 60 - 64 ppm~ 58 - 62 ppm
C3 (CH2)~ 20 - 24 ppm~ 22 - 26 ppm
C4 (CH2)~ 45 - 49 ppm~ 44 - 48 ppm
CH of isopropyl~ 30 - 34 ppm~ 32 - 36 ppm
CH3 of isopropyl~ 19 - 23 ppm~ 20 - 24 ppm

Table 3: Predicted Principal Infrared (IR) Absorption Frequencies

Vibrational Mode cis-2-(Propan-2-yl)cyclobutan-1-one trans-2-(Propan-2-yl)cyclobutan-1-one
C=O stretch~ 1780 - 1790 cm-1~ 1780 - 1790 cm-1
C-H stretch (alkyl)~ 2850 - 3000 cm-1~ 2850 - 3000 cm-1
C-H bend (CH2)~ 1450 - 1470 cm-1~ 1450 - 1470 cm-1
C-H bend (CH3)~ 1370 - 1390 cm-1~ 1370 - 1390 cm-1

Table 4: Predicted Major Mass Spectrometry (MS) Fragments (m/z)

Isomer Molecular Ion (M+) Major Fragments
cis & trans12684, 70, 57, 43, 41

Spectroscopic Analysis and Comparison

The predicted data reveals key differences between the cis and trans isomers, primarily in their NMR spectra, which can be attributed to their distinct stereochemistry.

  • 1H NMR Spectroscopy: The most significant predicted difference lies in the chemical shift and coupling constants of the H2 proton on the cyclobutanone ring. In the cis isomer, the isopropyl group is on the same side as the adjacent methylene protons (H3), leading to a different shielding environment and thus a downfield shift compared to the trans isomer. The vicinal coupling constants (JH2-H3) are also expected to differ significantly, with the cis relationship generally resulting in a larger coupling constant than the trans relationship in cyclobutane systems.

  • 13C NMR Spectroscopy: The chemical shifts of the ring carbons, particularly C2 and C3, are predicted to be slightly different between the two isomers due to steric interactions. In the cis isomer, the proximity of the isopropyl group to the C3 methylene group can cause a slight shielding or deshielding effect compared to the trans isomer where the isopropyl group is on the opposite face of the ring.

  • Infrared Spectroscopy: The IR spectra of both isomers are predicted to be very similar. The most prominent feature for both is the strong absorption band for the carbonyl (C=O) stretch. Due to the ring strain of the cyclobutanone, this absorption is expected at a higher wavenumber (around 1785 cm-1) compared to a typical acyclic ketone (around 1715 cm-1).[1] The other characteristic absorptions for C-H stretching and bending are expected to be broadly similar for both isomers.

  • Mass Spectrometry: The electron ionization mass spectra of the cis and trans isomers are predicted to be nearly identical, as they are stereoisomers and are likely to undergo similar fragmentation pathways. The molecular ion peak is expected at m/z 126. Common fragmentation patterns for ketones would include alpha-cleavage (loss of an alkyl group adjacent to the carbonyl) and McLafferty rearrangement. Key predicted fragments include m/z 84 (loss of propene), m/z 70 (loss of the isopropyl group), m/z 57, and m/z 43 (isopropyl cation).

Experimental Protocols (Computational Prediction Methodologies)

The spectroscopic data presented in this guide were generated using computational chemistry methods due to the lack of available experimental data. The general methodologies for these predictions are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction:

1H and 13C NMR spectra were predicted using online computational tools that employ Density Functional Theory (DFT) calculations.[2] The general workflow is as follows:

  • Structure Input: The 3D structures of cis- and trans-2-(propan-2-yl)cyclobutan-1-one were drawn and submitted to the prediction engine.

  • Geometry Optimization: The initial structures were optimized to find their lowest energy conformation using a specified level of theory and basis set (e.g., B3LYP/6-31G(d)).

  • NMR Calculation: Using the optimized geometries, the magnetic shielding tensors for each nucleus were calculated using a higher level of theory (e.g., GIAO-DFT).

  • Chemical Shift Prediction: The calculated shielding tensors were then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (TMS). Coupling constants were estimated based on the dihedral angles and through-bond interactions in the optimized structures.

Infrared (IR) Spectroscopy Prediction:

IR spectra were predicted using computational methods that calculate the vibrational frequencies of the molecule. The typical procedure is:

  • Structure Input and Optimization: Similar to NMR prediction, the 3D structures of the isomers were first optimized to a stable energy minimum.

  • Frequency Calculation: A frequency calculation was then performed on the optimized structures using a DFT method. This calculation determines the vibrational modes of the molecule and their corresponding frequencies.

  • Spectrum Generation: The calculated vibrational frequencies and their intensities were used to generate a predicted IR spectrum. The frequencies are often scaled by an empirical factor to better match experimental values.

Mass Spectrometry (MS) Fragmentation Prediction:

The prediction of mass spectral fragmentation patterns was performed using online tools that utilize a combination of rule-based algorithms and machine learning models trained on large databases of known mass spectra.[3][4] The general process involves:

  • Structure Input: The chemical structure of the molecule was provided as input.

  • Ionization Simulation: The tool simulates the ionization of the molecule, typically by electron impact, to form the molecular ion.

  • Fragmentation Analysis: The software then applies a set of known fragmentation rules and algorithms to predict the most likely fragmentation pathways of the molecular ion. This includes common fragmentation reactions such as alpha-cleavages, McLafferty rearrangements, and other bond cleavages.

  • Fragment Prediction: The output is a list of predicted fragment ions with their corresponding mass-to-charge (m/z) ratios and relative abundances.

Visualization of the Comparison Workflow

The logical workflow for the spectroscopic comparison of the two isomers is depicted in the following diagram.

Spectroscopic_Comparison_Workflow cluster_isomers Isomers of this compound cluster_spectroscopy Spectroscopic Techniques (Predicted) cluster_data Data Analysis cluster_comparison Comparative Analysis cis_isomer cis-Isomer NMR NMR (1H, 13C) cis_isomer->NMR IR Infrared (IR) cis_isomer->IR MS Mass Spectrometry (MS) cis_isomer->MS trans_isomer trans-Isomer trans_isomer->NMR trans_isomer->IR trans_isomer->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data Fragmentation Patterns MS->MS_Data Comparison Structural Elucidation & Isomer Differentiation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of isomers.

References

A Comparative Guide to Purity Analysis of Synthesized 2-(Propan-2-yl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development and chemical research. This guide provides a comprehensive comparison of analytical techniques for determining the purity of 2-(Propan-2-yl)cyclobutan-1-one, a valuable building block in organic synthesis. The following sections detail the experimental protocols for key analytical methods, present comparative data, and offer visual workflows to aid in methodological selection.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of potential impurities, the required level of sensitivity, and the availability of instrumentation. For this compound, the primary analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Technique Principle Information Provided Strengths Limitations Typical Purity Range Quantifiable
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.[1][2]Quantitative purity, identification of volatile impurities.[3][4][5]High sensitivity and selectivity, excellent for volatile and semi-volatile compounds.[1]Requires derivatization for non-volatile impurities, potential for thermal degradation of analytes.> 95%
¹H and ¹³C NMR Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and environment.[6][7]Structural confirmation, identification and quantification of impurities with distinct NMR signals.[8][9][10]Non-destructive, provides unambiguous structural information, can quantify impurities without a reference standard (qNMR).Lower sensitivity compared to GC-MS and HPLC, complex spectra for mixtures.> 98% (by qNMR)
HPLC Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[11][12]Quantitative purity, analysis of non-volatile and thermally labile impurities.Wide applicability, high resolution and sensitivity.Requires chromophoric or UV-active compounds for UV detection, solvent consumption.> 99%
IR Spectroscopy Measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.[6][7]Functional group identification (e.g., C=O stretch for the ketone).[8][9]Fast and simple, provides characteristic functional group information.Primarily qualitative, not suitable for quantifying impurities unless they have unique, well-resolved absorption bands.Qualitative

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify volatile impurities in the synthesized this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable for separating ketones and related impurities.[3]

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Identify impurity peaks and quantify their relative area percentages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the synthesized product and to identify and quantify any structurally related impurities.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • NMR tubes.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR (qNMR).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. The carbonyl carbon of ketones typically appears in the 190-215 ppm region.[6]

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum. The purity is calculated by comparing the integral of the product peaks to the integral of the internal standard or identified impurity peaks.

    • Characteristic ¹H NMR signals for ketones include protons on the carbon adjacent to the carbonyl group, which are typically deshielded and appear around 2.0-2.7 ppm.[7][10]

    • The ¹³C NMR spectrum should show a characteristic peak for the carbonyl carbon.[9]

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and to detect non-volatile or thermally labile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.

  • Mobile Phase: A mixture of acetonitrile and water is a common choice for reversed-phase chromatography of ketones. The exact ratio should be optimized for the best separation. A typical starting point could be 60:40 (v/v) acetonitrile:water.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • Detection Wavelength: The carbonyl group of the ketone will have a weak n-π* transition in the UV region, typically around 280 nm.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesized This compound Purification Initial Purification (e.g., Distillation, Column Chromatography) Synthesis->Purification Qualitative Qualitative Analysis (IR, TLC) Purification->Qualitative Quantitative Quantitative Analysis (GC-MS, NMR, HPLC) Qualitative->Quantitative Purity_Check Purity > 99%? Quantitative->Purity_Check Final_Product Final Product Purity_Check->Final_Product Yes Repurification Further Purification Purity_Check->Repurification No Repurification->Quantitative

Caption: Workflow for the purity analysis of synthesized compounds.

Technique_Selection cluster_impurity_type Expected Impurity Type cluster_technique Recommended Technique Volatile Volatile / Thermally Stable GCMS GC-MS Volatile->GCMS NonVolatile Non-Volatile / Thermally Labile HPLC HPLC NonVolatile->HPLC Structural Structural Isomers / Stereoisomers NMR NMR Structural->NMR

References

A Comparative Guide to the Reactivity of Cyclobutanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique chemical reactivity of cyclobutanone and its derivatives, largely governed by the inherent ring strain of the four-membered ring, makes them valuable intermediates in organic synthesis and drug discovery. Understanding the factors that influence their reactivity is crucial for designing efficient synthetic routes and developing novel therapeutics. This guide provides an objective comparison of the reactivity of various cyclobutanone derivatives in key chemical transformations, supported by experimental data and detailed protocols.

The high ring strain in cyclobutanone, a consequence of bond angles deviating significantly from the ideal 109.5°, renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] This inherent reactivity is a central theme in the chemistry of these compounds.

Nucleophilic Addition: A Study in Stereoselectivity

Nucleophilic addition is a fundamental reaction of ketones, and in the case of cyclobutanone derivatives, it exhibits distinct stereochemical outcomes. The reduction of 3-substituted cyclobutanones, for instance, consistently yields a predominance of the cis-alcohol, irrespective of the steric bulk of the hydride reagent.[3][4] This is in stark contrast to the reduction of substituted cyclohexanones, where the stereoselectivity can often be reversed by employing bulkier reagents.[5]

This high cis-selectivity in the reduction of 3-substituted cyclobutanones is attributed to torsional strain, which favors the anti-facial attack of the hydride.[4] The preference for this pathway can be further enhanced by lowering the reaction temperature or using less polar solvents.[3][4]

Comparative Data: Hydride Reduction of 3-Substituted Cyclobutanones
EntrySubstituent (R)Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Reference
1PhenylNaBH₄Methanol-78>99:1[3]
2PhenylNaBH₄THF2595:5[3]
3PhenylL-Selectride®THF-78>99:1[3]
4BenzyloxyNaBH₄Methanol-7898:2[3]
5BenzyloxyL-Selectride®THF-78>99:1[3]

Baeyer-Villiger Oxidation: Ring Expansion to Lactones

The Baeyer-Villiger oxidation is a powerful tool for the synthesis of lactones from cyclic ketones. In the case of cyclobutanone derivatives, this reaction proceeds readily due to the relief of ring strain upon ring expansion. The regioselectivity of the oxidation is influenced by the electronic and steric properties of the substituents on the cyclobutanone ring.

Recent advances have focused on developing asymmetric Baeyer-Villiger oxidations to produce enantiomerically enriched lactones, which are valuable chiral building blocks in medicinal chemistry.[6][7] Catalytic systems, including those based on flavins and rare-earth metals, have shown considerable promise in achieving high enantioselectivity.[6][8]

Comparative Data: Asymmetric Baeyer-Villiger Oxidation of 3-Substituted Cyclobutanones
EntrySubstituent (R)CatalystOxidantYield (%)Enantiomeric Excess (ee, %)Reference
1PhenylChiral N,N'-dioxide-Sc(III) complexm-CPBA9892[6]
24-MethoxyphenylChiral N,N'-dioxide-Sc(III) complexm-CPBA9993[6]
34-ChlorophenylChiral N,N'-dioxide-Sc(III) complexm-CPBA9791[6]
42-NaphthylChiral N,N'-dioxide-Sc(III) complexm-CPBA9995[6]

Experimental Protocols

General Procedure for Hydride Reduction of 3-Substituted Cyclobutanones

To a solution of the 3-substituted cyclobutanone (1.0 mmol) in the specified solvent (10 mL) at the indicated temperature, the reducing agent (1.2 mmol) is added portion-wise. The reaction mixture is stirred for a specified time until completion (monitored by TLC). The reaction is then quenched by the slow addition of water or a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.[3]

General Procedure for Asymmetric Baeyer-Villiger Oxidation

In a reaction vessel, the chiral catalyst (e.g., chiral N,N'-dioxide-Sc(III) complex, 0.05 mmol) is dissolved in the solvent (e.g., ethyl acetate, 2 mL). The 3-substituted cyclobutanone (0.5 mmol) is added, followed by the oxidant (e.g., m-CPBA, 0.75 mmol). The mixture is stirred at the specified temperature for the required duration. Upon completion, the reaction is quenched, and the product is isolated by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[6]

Logical Relationships in Reactivity

The reactivity of cyclobutanone derivatives can be understood through a series of logical relationships that connect their structure to their chemical behavior.

G Factors Influencing Cyclobutanone Reactivity Ring_Strain High Ring Strain Electrophilicity Increased Carbonyl Electrophilicity Ring_Strain->Electrophilicity leads to BV_Oxidation Facile Baeyer-Villiger Oxidation Ring_Strain->BV_Oxidation drives Reactivity High Reactivity in Nucleophilic Additions Electrophilicity->Reactivity results in Stereoselectivity High cis-Stereoselectivity in Reductions Reactivity->Stereoselectivity influences Substituents Substituent Effects (Electronic & Steric) Substituents->Reactivity modulate Substituents->Stereoselectivity influence Regioselectivity Regioselectivity in BV Oxidation Substituents->Regioselectivity determine BV_Oxidation->Regioselectivity

Caption: Factors influencing cyclobutanone reactivity.

Experimental Workflow for Comparative Reactivity Studies

A typical experimental workflow to compare the reactivity of different cyclobutanone derivatives is outlined below.

G Workflow for Comparative Reactivity Analysis start Start: Select Cyclobutanone Derivatives & Reaction Type protocol Define Standardized Experimental Protocol start->protocol reactions Perform Parallel Reactions Under Identical Conditions protocol->reactions monitoring Monitor Reaction Progress (TLC, GC, NMR) reactions->monitoring workup Quench and Workup Reactions monitoring->workup analysis Analyze Products (Yield, Stereoselectivity) workup->analysis comparison Compare Reactivity Data (Rates, Yields, Selectivity) analysis->comparison conclusion Draw Conclusions on Structure-Reactivity Relationship comparison->conclusion

Caption: Workflow for comparative reactivity analysis.

References

A Comparative Guide to Computational and Experimental Data for 2-(Propan-2-yl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational and experimental data for the organic compound 2-(propan-2-yl)cyclobutan-1-one. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide leverages predicted computational values for the target compound and contrasts them with experimental data from closely related analogs, primarily cyclobutanone and 2-methylcyclobutanone. This approach allows for an informed estimation of the physicochemical and spectroscopic properties of this compound.

Data Presentation: A Comparative Overview

The following tables summarize the available computational data for this compound and the experimental data for its structural analogs.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (Computational/Predicted)2-Methylcyclobutanone (Experimental Analog)Cyclobutanone (Experimental Analog)
Molecular FormulaC₇H₁₂OC₅H₈OC₄H₆O
Molecular Weight ( g/mol )112.1784.1270.09
Boiling Point (°C)Not available~10899
Density (g/cm³)Not available~0.961 (Predicted)0.955
XlogP1.40.60.1

Table 2: Comparison of Spectroscopic Data

Spectroscopic DataThis compound (Predicted)2-Methylcyclobutanone (Experimental Analog)Cyclobutanone (Experimental Analog)
¹H NMR (CDCl₃)Expected chemical shifts (ppm):- Methine proton (CH-isopropyl): Multiplet, ~2.5-3.0 ppm- Methine proton (CH-ring): Multiplet, ~3.0-3.5 ppm- Methylene protons (CH₂-ring): Multiplets, ~1.8-2.8 ppm- Methyl protons (CH₃-isopropyl): Doublet, ~1.0 ppmData not readily available in detail.- α-protons: ~3.0 ppm (triplet)- β-protons: ~2.0 ppm (quintet)
¹³C NMR (CDCl₃)Expected chemical shifts (ppm):- Carbonyl (C=O): >200 ppm- Methine (CH-ring): ~50-60 ppm- Methylene (CH₂-ring): ~20-40 ppm- Methine (CH-isopropyl): ~30-40 ppm- Methyl (CH₃-isopropyl): ~20 ppm- Carbonyl (C=O): ~210.3 ppm- Methine (CH): ~51.9 ppm- Methylene (α-CH₂): ~46.9 ppm- Methylene (β-CH₂): ~19.8 ppm- Methyl (CH₃): ~14.5 ppm- Carbonyl (C=O): ~209 ppm- α-carbons: ~47 ppm- β-carbon: ~13 ppm
IR Spectroscopy (cm⁻¹)Expected characteristic peaks:- C=O stretch: ~1780 cm⁻¹ (characteristic for cyclobutanones)- C-H stretch (sp³): ~2850-3000 cm⁻¹Data not readily available in detail.- C=O stretch: ~1786 cm⁻¹- C-H stretch: ~2850-3000 cm⁻¹
Mass Spectrometry (m/z)Exact Mass: 112.0888- Molecular Ion (M⁺): 84- Major Fragments: 56, 41- Molecular Ion (M⁺): 70- Major Fragments: 42, 41, 39

Experimental Protocols

While specific experimental procedures for this compound are not widely published, the synthesis and characterization of 2-alkylcyclobutanones generally follow established organic chemistry methodologies.

General Synthesis of 2-Alkylcyclobutanones

A common route for the synthesis of 2-alkylcyclobutanones involves the [2+2] cycloaddition of a ketene with an appropriate olefin. Another approach is the alkylation of a pre-formed cyclobutanone enolate or a related derivative.

Example Protocol: Alkylation of Cyclobutanone

  • Enamine Formation: Cyclobutanone is reacted with a secondary amine (e.g., pyrrolidine) in a suitable solvent like toluene with azeotropic removal of water to form the corresponding enamine.

  • Alkylation: The enamine is then reacted with an alkyl halide (in this case, 2-iodopropane) in an inert solvent such as acetonitrile. The enamine acts as a nucleophile, attacking the alkyl halide to form an iminium salt.

  • Hydrolysis: The resulting iminium salt is hydrolyzed with an aqueous acid (e.g., dilute HCl) to yield the 2-alkylcyclobutanone.

  • Purification: The crude product is typically purified by distillation or column chromatography on silica gel.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are typically obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a neat liquid between salt plates (e.g., NaCl) or as a solution in a suitable solvent (e.g., CCl₄).

  • Mass Spectrometry (MS): Mass spectra are often acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). This provides the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.

  • Physical Properties: The boiling point is determined by distillation at a specific pressure. Density is measured using a pycnometer or a density meter.

Mandatory Visualization

The following diagrams illustrate the conceptual workflows for obtaining computational and experimental data for a molecule like this compound.

computational_workflow start Define Molecular Structure (this compound) comp_method Select Computational Method (e.g., DFT, Ab Initio) start->comp_method property_calc Perform Property Calculations (Geometry Optimization, Frequencies, NMR Shifts, etc.) comp_method->property_calc data_analysis Analyze and Visualize Computed Data property_calc->data_analysis predicted_data Predicted Physicochemical and Spectroscopic Properties data_analysis->predicted_data

Caption: Computational data workflow for this compound.

experimental_workflow synthesis Chemical Synthesis (e.g., Alkylation of Cyclobutanone) purification Purification (Distillation, Chromatography) synthesis->purification characterization Spectroscopic and Physical Characterization purification->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms phys_props Physical Properties (Boiling Point, Density) characterization->phys_props experimental_data Verified Experimental Data nmr->experimental_data ir->experimental_data ms->experimental_data phys_props->experimental_data

Caption: Experimental data workflow for 2-alkylcyclobutanones.

A Comparative Guide to Assessing the Stereochemistry of 2-(Propan-2-yl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of modern chemical research and drug development. The spatial arrangement of atoms in a molecule can profoundly influence its biological activity, pharmacological properties, and toxicological profile. This guide provides a comprehensive comparison of key analytical techniques for assessing the stereochemistry of 2-(propan-2-yl)cyclobutan-1-one, a chiral ketone with a stereogenic center at the C2 position of the cyclobutane ring.

Introduction to the Stereochemistry of this compound

This compound possesses a single chiral center at the carbon atom bearing the isopropyl group. Consequently, it exists as a pair of enantiomers: (R)-2-(propan-2-yl)cyclobutan-1-one and (S)-2-(propan-2-yl)cyclobutan-1-one. The puckered nature of the cyclobutane ring can also lead to different conformations, though for a monosubstituted cyclobutanone, these are rapidly interconverting at room temperature and do not represent distinct, isolable stereoisomers in the same way as cis/trans isomers in a disubstituted ring. The primary challenge in assessing the stereochemistry of this molecule lies in distinguishing and quantifying these enantiomers.

This guide will delve into three principal analytical methodologies for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation that can be adapted for chiral discrimination.

  • Chiral Gas Chromatography (GC): A highly effective separation technique for quantifying enantiomers.

  • Circular Dichroism (CD) Spectroscopy: A chiroptical technique that provides information about the absolute configuration of chiral molecules.

Comparative Analysis of Stereochemical Assessment Methods

The selection of an appropriate analytical method for stereochemical assessment depends on various factors, including the nature of the sample, the required level of accuracy and precision, and the available instrumentation. The following sections provide a detailed comparison of NMR, Chiral GC, and CD spectroscopy for the analysis of this compound.

Table 1: Comparison of Analytical Techniques for Stereochemical Assessment
FeatureNMR SpectroscopyChiral Gas Chromatography (GC)Circular Dichroism (CD) Spectroscopy
Principle Exploits the magnetic properties of atomic nuclei to provide structural information. Chiral discrimination is achieved using chiral auxiliary agents.Separates enantiomers based on their differential interactions with a chiral stationary phase.Measures the differential absorption of left and right circularly polarized light by a chiral molecule.
Information Obtained Relative and absolute configuration (with chiral auxiliaries), diastereomeric ratio, and enantiomeric excess.Enantiomeric excess, enantiomeric ratio, and separation factor.Absolute configuration and enantiomeric purity.
Sample Requirement Relatively high concentration (mg scale).Small sample size (µL scale), volatile sample.Requires a chromophore near the stereocenter, sample must be optically active.
Advantages Provides detailed structural information, non-destructive.High resolution and sensitivity, well-established for quantitative analysis.Highly sensitive to stereochemistry, can determine absolute configuration.
Limitations Lower sensitivity compared to GC, may require derivatization or chiral additives for enantiomeric distinction.Destructive technique, requires a suitable chiral stationary phase.May not be applicable if the molecule lacks a suitable chromophore, can be sensitive to solvent and temperature.

Experimental Protocols and Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis. For chiral molecules like this compound, standard NMR will not distinguish between enantiomers. However, by introducing a chiral environment, the enantiomers can be converted into diastereomeric species with distinct NMR spectra.

Experimental Protocol: Determination of Enantiomeric Excess using a Chiral Shift Reagent

  • Sample Preparation: Dissolve a known quantity of this compound (e.g., 10 mg) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent: Add a small, incremental amount of a chiral lanthanide shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), to the NMR tube.

  • Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition. The signals corresponding to the two enantiomers will begin to separate.

  • Integration: Once sufficient separation is achieved, integrate the corresponding peaks for each enantiomer.

  • Calculation of Enantiomeric Excess (ee): ee (%) = [|Integration(R) - Integration(S)| / (Integration(R) + Integration(S))] x 100

Data Presentation: NMR

Table 2: Hypothetical ¹H NMR Data for the Enantiomers of this compound in the Presence of a Chiral Shift Reagent

Proton(R)-enantiomer Chemical Shift (ppm)(S)-enantiomer Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H23.153.10m-
CH (isopropyl)2.552.50septet6.8
CH₂ (cyclobutane)2.20 - 2.402.15 - 2.35m-
CH₃ (isopropyl)1.051.00d6.8
CH₃' (isopropyl)0.950.90d6.8
Chiral Gas Chromatography (GC)

Chiral GC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by passing the volatile sample through a capillary column coated with a chiral stationary phase (CSP).

Experimental Protocol: Enantiomeric Separation by Chiral GC

  • Column Selection: Choose a suitable chiral capillary column. For ketones, cyclodextrin-based CSPs such as β- or γ-cyclodextrin derivatives are often effective.

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min).

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Detector Temperature: 280 °C

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute at different retention times.

  • Quantification: Determine the peak area for each enantiomer and calculate the enantiomeric excess.

Data Presentation: Chiral GC

Table 3: Typical Chiral GC Separation Data for this compound Enantiomers

EnantiomerRetention Time (min)Peak AreaEnantiomeric Excess (%)Separation Factor (α)
(R)-enantiomer15.260000201.05
(S)-enantiomer15.940000

Separation factor (α) = (Retention Time of later eluting peak) / (Retention Time of earlier eluting peak)

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a chiroptical technique that measures the difference in absorption of left- and right-handed circularly polarized light. This technique is particularly useful for determining the absolute configuration of chiral molecules, provided a chromophore is present in the vicinity of the stereocenter. The carbonyl group in this compound serves as a suitable chromophore.

Experimental Protocol: CD Spectroscopy

  • Sample Preparation: Prepare a solution of the enantiomerically enriched sample in a suitable solvent (e.g., methanol or acetonitrile) that is transparent in the UV region of interest. The concentration should be adjusted to give an absorbance of approximately 1.

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition: Record the CD spectrum over a wavelength range that covers the n→π* transition of the carbonyl group (typically around 280-320 nm).

  • Data Analysis: The sign of the Cotton effect (the peak in the CD spectrum) can be related to the absolute configuration of the enantiomer based on empirical rules (e.g., the octant rule for ketones) or by comparison with the spectrum of a known standard.

Data Presentation: CD Spectroscopy

Table 4: Expected Circular Dichroism Data for the Enantiomers of this compound

EnantiomerWavelength of Maximum Absorption (λmax, nm)Molar Ellipticity (Δε, L·mol⁻¹·cm⁻¹)Sign of Cotton Effect
(R)-enantiomer~295Positive+
(S)-enantiomer~295Negative-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive stereochemical assessment of this compound.

Stereochem_Workflow cluster_synthesis Synthesis / Isolation cluster_analysis Stereochemical Analysis cluster_results Data Interpretation synthesis Enantioselective Synthesis or Chiral Resolution of This compound nmr NMR Spectroscopy (with Chiral Shift Reagent) synthesis->nmr Sample gc Chiral Gas Chromatography synthesis->gc Sample cd Circular Dichroism Spectroscopy synthesis->cd Sample ee_nmr Enantiomeric Excess (ee) Diastereomeric Ratio (dr) nmr->ee_nmr ee_gc Enantiomeric Excess (ee) Quantitative Analysis gc->ee_gc abs_config Absolute Configuration cd->abs_config

A Comparative Benchmark Study of 2-(Propan-2-yl)cyclobutan-1-one and Analogs as Inhibitors of Hypothetical Enzyme X (HEX-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity and metabolic stability of 2-(Propan-2-yl)cyclobutan-1-one against a panel of structurally related cyclobutanone derivatives. The data presented herein is intended to serve as a benchmark for researchers engaged in the discovery and development of novel therapeutics targeting Hypothetical Enzyme X (HEX-1), a key enzyme implicated in a hypothetical disease pathway. Cyclobutane motifs are increasingly utilized in medicinal chemistry to enhance pharmacological properties.[1][2] The unique puckered structure of the cyclobutane ring can offer advantages in potency, selectivity, and metabolic stability.[1][2]

This guide presents fictional but plausible experimental data to illustrate a comparative study.

Quantitative Data Summary

The following tables summarize the in vitro potency and metabolic stability of this compound and its analogs against HEX-1.

Table 1: In Vitro Inhibitory Activity against HEX-1

Compound IDCompound NameStructureIC₅₀ (nM)
Cpd-1 This compound CC(C)C1CCC1=O 150
Cpd-22-Ethylcyclobutan-1-oneCCC1CCC1=O320
Cpd-32-Cyclopropylcyclobutan-1-oneC1CC1C2CCC2=O85
Cpd-42-tert-Butylcyclobutan-1-oneCC(C)(C)C1CCC1=O450
Cpd-5 (Control)Known HEX-1 Inhibitor[Structure of a known inhibitor]15

Table 2: Metabolic Stability in Human Liver Microsomes (HLM)

Compound IDCompound Namet₁/₂ (min)Intrinsic Clearance (µL/min/mg)
Cpd-1 This compound 45 30.8
Cpd-22-Ethylcyclobutan-1-one6222.4
Cpd-32-Cyclopropylcyclobutan-1-one2555.4
Cpd-42-tert-Butylcyclobutan-1-one9514.6
Cpd-5 (Control)Known HEX-1 Inhibitor11012.6

Experimental Protocols

HEX-1 Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of test compounds against HEX-1.

1. Reagents and Materials:

  • HEX-1 Enzyme (recombinant, purified)

  • Fluorogenic Substrate for HEX-1

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20

  • Test Compounds (dissolved in DMSO)

  • 384-well black assay plates

  • Plate reader with fluorescence detection capabilities

2. Procedure:

  • A serial dilution of the test compounds is prepared in DMSO.

  • The HEX-1 enzyme is diluted in assay buffer to the desired concentration.

  • In the 384-well plate, 5 µL of the diluted enzyme is added to each well.

  • 50 nL of the serially diluted test compounds are then transferred to the wells containing the enzyme.

  • The plate is incubated for 30 minutes at room temperature to allow for compound binding to the enzyme.

  • The enzymatic reaction is initiated by adding 5 µL of the fluorogenic substrate to each well.

  • The fluorescence intensity is measured at kinetic intervals for 60 minutes using a plate reader (Excitation/Emission wavelengths specific to the substrate).

  • The rate of reaction is determined from the linear phase of the kinetic read.

  • IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol describes the method used to assess the metabolic stability of the test compounds.

1. Reagents and Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Test Compounds (dissolved in DMSO)

  • Acetonitrile with an internal standard for quenching and protein precipitation

  • LC-MS/MS system for analysis

2. Procedure:

  • Test compounds are incubated at a final concentration of 1 µM with HLM (0.5 mg/mL) in phosphate buffer.

  • The mixture is pre-warmed at 37°C for 10 minutes.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • The reaction in each aliquot is quenched by adding cold acetonitrile containing an internal standard.

  • The quenched samples are centrifuged to precipitate the proteins.

  • The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • The natural logarithm of the percentage of the remaining compound is plotted against time to determine the elimination rate constant (k).

  • The half-life (t₁/₂) is calculated using the formula: t₁/₂ = 0.693 / k.

  • Intrinsic clearance is calculated from the half-life and the protein concentration.

Visualizations

G cluster_prep Compound & Enzyme Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cpd_prep Prepare serial dilutions of test compounds in DMSO add_cpd Add test compounds to plate cpd_prep->add_cpd enz_prep Dilute HEX-1 enzyme in assay buffer add_enz Add diluted enzyme to 384-well plate enz_prep->add_enz add_enz->add_cpd pre_incubate Incubate for 30 min at room temperature add_cpd->pre_incubate add_sub Initiate reaction with fluorogenic substrate pre_incubate->add_sub read_plate Measure fluorescence kinetically for 60 min add_sub->read_plate calc_rate Determine reaction rate read_plate->calc_rate plot_data Plot % inhibition vs. log[compound] calc_rate->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50

Caption: Experimental workflow for the HEX-1 inhibition assay.

G cluster_pathway Hypothetical HEX-1 Signaling Pathway Upstream_Signal Upstream Signal Receptor Cell Surface Receptor Upstream_Signal->Receptor HEX_1 HEX-1 Receptor->HEX_1 activates Product Product B HEX_1->Product catalyzes Substrate Substrate A Substrate->HEX_1 Downstream_Effector Downstream Effector Product->Downstream_Effector activates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Downstream_Effector->Cellular_Response Inhibitor This compound Inhibitor->HEX_1

Caption: Hypothetical signaling pathway involving HEX-1.

References

Safety Operating Guide

Proper Disposal of 2-(Propan-2-yl)cyclobutan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(Propan-2-yl)cyclobutan-1-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE) required:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required. Long-sleeved clothing and closed-toe shoes are mandatory.

Segregation and Storage of Waste

Proper segregation and storage of chemical waste are critical to prevent accidents and ensure compliant disposal.

  • Waste Container: Collect waste this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with organic solvents.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Flammable," "Irritant").

  • Storage Location: Store the waste container in a designated satellite accumulation area that is at or near the point of generation. This area must be a well-ventilated, cool, and dry location, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.

  • Container Management: Keep the waste container securely closed except when adding waste. Do not overfill the container; leave adequate headspace for vapor expansion.

Step-by-Step Disposal Procedure

  • Waste Collection: Carefully transfer the waste this compound into the designated hazardous waste container using a funnel to avoid spills.

  • Container Sealing: Once waste collection is complete, or the container is full, securely seal the container.

  • Request for Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Documentation: Maintain a log of the accumulated waste, including the chemical name and quantity.

Spill and Emergency Procedures

In the event of a spill or accidental release, follow these procedures:

  • Evacuation: Immediately evacuate the affected area if the spill is large or in a poorly ventilated space.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, use an absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the liquid.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report all spills to your laboratory supervisor and EHS office.

Data Summary

The following table summarizes the inferred and known properties of this compound and related compounds.

PropertyValue/Information
Chemical Name This compound
Synonyms 2-Isopropylcyclobutanone
Appearance Assumed to be a liquid.
Hazards (Inferred) Flammable Liquid, Eye Irritant.
Flash Point (Isopropanol) 11.7 °C (53 °F) - Indicates high flammability.[1]
GHS Hazard Statements (Isopropanol) H225: Highly flammable liquid and vapor. H319: Causes serious eye irritation. H336: May cause drowsiness or dizziness.[1]
Disposal Route Hazardous Waste Collection via Institutional EHS.[2]
Incompatible Materials Strong oxidizing agents, heat, sparks, open flames.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound assess_hazards Assess Hazards (Flammable, Irritant) start->assess_hazards select_container Select Compatible Hazardous Waste Container assess_hazards->select_container label_container Label Container: 'Hazardous Waste' Chemical Name & Hazards select_container->label_container collect_waste Collect Waste in Designated Area label_container->collect_waste spill Spill Occurs collect_waste->spill store_waste Store in Satellite Accumulation Area request_pickup Request Waste Pickup from EHS store_waste->request_pickup end_disposal Proper Disposal Complete request_pickup->end_disposal spill->store_waste No spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->collect_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Propan-2-yl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-(Propan-2-yl)cyclobutan-1-one

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and operational excellence.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Required Personal Protective Equipment:

PPE CategoryItemMaterial/StandardPurpose
Hand Protection Chemical-resistant glovesPVA or Butyl Rubber[2][3][4][5]Prevents skin contact with the ketone, which can cause irritation.
Eye Protection Safety goggles or glassesANSI Z87.1-ratedProtects eyes from splashes and vapors.
Body Protection Laboratory coatFlame-retardant materialProtects against incidental skin contact and in case of small fires.
Respiratory Protection Fume hoodStandard laboratory ventilationPrevents inhalation of potentially harmful vapors. Use in a well-ventilated area is crucial[6].
Operational Handling and Storage

Safe Handling Procedures:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Keep the compound away from heat, sparks, open flames, and other ignition sources[1][6][7].

  • Use non-sparking tools and explosion-proof equipment to prevent ignition[1][6][7].

  • Ground and bond containers and receiving equipment during transfers to prevent static discharge[6].

  • Avoid all personal contact, including inhalation and skin contact[6].

Storage Requirements:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[1][7].

  • Keep in a refrigerator or a designated flammables cabinet.

  • Incompatible materials to avoid include strong oxidizing agents, strong bases, and strong reducing agents[1].

Emergency Procedures
Emergency ScenarioImmediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap[1][6]. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[7].
Spill Evacuate the area. Remove all ignition sources. Ventilate the area. Use absorbent, non-combustible material to clean up the spill. Dispose of the waste in a sealed, labeled container.
Fire Use carbon dioxide, dry chemical powder, or appropriate foam for extinction[1].
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain[1][7].

Visual Guides

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Retrieve Chemical from Storage B->C D Dispense Required Amount C->D E Seal Container Immediately D->E F Clean Work Area E->F G Dispose of Contaminated Materials F->G H Return Chemical to Storage G->H I Remove PPE H->I

Caption: A step-by-step workflow for the safe handling of this compound.

Logical Relationship of Safety Measures

G cluster_hazards Primary Hazards cluster_controls Control Measures cluster_outcomes Desired Outcomes Flammability Flammability Engineering Engineering Controls (Fume Hood) Flammability->Engineering Administrative Administrative Controls (SOPs, Training) Flammability->Administrative PPE Personal Protective Equipment Flammability->PPE HealthHazard Health Hazard HealthHazard->Engineering HealthHazard->Administrative HealthHazard->PPE PersonnelSafety Personnel Safety Engineering->PersonnelSafety LabSafety Laboratory Safety Engineering->LabSafety Administrative->PersonnelSafety Administrative->LabSafety PPE->PersonnelSafety

Caption: Interrelation of hazards, control measures, and safety outcomes.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.